2-Amino-4-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIJCGWLQNKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069430 | |
| Record name | 2-Amino-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60781-83-1 | |
| Record name | 4-Phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60781-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060781831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinamine, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-4-phenylpyridine fundamental properties
An In-depth Technical Guide on the Core Properties of 2-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic amine of interest in medicinal chemistry and materials science. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance based on related structures.
Core Chemical and Physical Properties
This compound is a substituted pyridine derivative featuring a phenyl group at the 4-position and an amino group at the 2-position. Its structure lends itself to a range of chemical modifications, making it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 170.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 60781-83-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Yellow solid | --INVALID-LINK-- |
| Melting Point | Data not available. For the related compound 2-amino-4-methylpyridine, the melting point is 96-99 °C.[1] For 2-amino-4-phenylpyrimidine, it is 162-164 °C. | |
| Boiling Point | Data not available. The related compound 2-amino-4-methylpyridine has a boiling point of 230 °C.[1] | |
| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
| Exact Mass | 170.084398327 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 38.9 Ų | --INVALID-LINK-- |
| Complexity | 152 | --INVALID-LINK-- |
Spectroscopic Properties (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic Protons (Phenyl & Pyridine Rings): Multiple signals expected in the range of δ 6.5-8.5 ppm. The protons on the pyridine ring will likely appear as doublets and a singlet, while the phenyl protons will show multiplets. Amino Protons: A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C2) would be shifted downfield. |
| FT-IR | N-H Stretching: Broad peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. C=C and C=N Stretching: Peaks in the 1400-1650 cm⁻¹ region characteristic of the aromatic rings. C-H Stretching (Aromatic): Peaks typically appear above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak is expected at m/z = 170. Fragmentation: Common fragmentation patterns would involve the loss of HCN, NH₂, or cleavage of the phenyl group. |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and characterization of related 2-aminopyridine and 2-phenylpyridine derivatives and represent a plausible approach for this compound.
Synthesis of this compound
This synthesis can be approached via a multi-component reaction, which is an efficient method for generating molecular complexity in a single step.
Materials and Reagents:
-
Benzaldehyde
-
Malononitrile
-
Acetone
-
Ammonium acetate
-
Ethanol (absolute)
-
Catalyst (e.g., piperidine or a Lewis acid like ZnCl₂)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), acetone (1.2 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine or a Lewis acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid and then neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample of the solid product, either as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.
Potential Biological Activity and Signaling Pathways
While direct biological targets for this compound are not extensively documented, the aminopyridine scaffold is present in numerous biologically active molecules.
-
Nitric Oxide Synthase (NOS) Inhibition: Analogs such as 2-amino-4-methylpyridine are known potent inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, suggesting that this compound could be investigated for similar inhibitory activity.
-
G-Protein Coupled Receptor (GPCR) Modulation: The structurally related 4-amino-2-phenylpyrimidine derivatives have been identified as agonists of the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3]
-
Cytotoxic and Anticancer Activity: Various substituted aminopyridine derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4][5] The planar aromatic structure of this compound makes it a candidate for investigation as an intercalating agent or a kinase inhibitor.
Given the lack of specific pathway information, a general workflow for the synthesis and characterization is visualized below.
Visualizations
Caption: General workflow for the synthesis, characterization, and potential biological evaluation of this compound.
References
- 1. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-phenylpyridine is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine scaffold is a key pharmacophore in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. This document details established synthetic methodologies, including the Chichibabin reaction, and provides a thorough characterization profile with tabulated physical and spectral data. Furthermore, this guide illustrates key reaction mechanisms and experimental workflows using detailed diagrams to facilitate a deeper understanding of the synthesis and analysis of this important chemical entity.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches. The most direct method involves the amination of a pre-formed 4-phenylpyridine ring, while other methods construct the pyridine ring itself.
Chichibabin Reaction: Direct Amination of 4-Phenylpyridine
The Chichibabin reaction is a classic and direct method for the amination of pyridine and its derivatives.[1][2] It involves the nucleophilic substitution of a hydride ion by an amide anion, typically from sodium amide (NaNH₂), at the electron-deficient C2 position of the pyridine ring.[1][3]
Reaction Mechanism:
The reaction proceeds via an addition-elimination mechanism. The amide anion (NH₂⁻) acts as a potent nucleophile, attacking the C2 position of the 4-phenylpyridine ring. This forms a negatively charged σ-complex (a Meisenheimer-like intermediate), which is stabilized by the sodium cation.[2] Aromatization is then achieved through the elimination of a hydride ion (H⁻). The liberated hydride ion subsequently reacts with an available proton source, such as the amino group of another this compound molecule or ammonia present in the reaction mixture, to form hydrogen gas.[3] An aqueous workup then yields the final this compound product.
Experimental Protocol (General Procedure):
-
Materials: 4-phenylpyridine, sodium amide (NaNH₂), anhydrous toluene or xylene, ammonium chloride solution (for quenching), diethyl ether or ethyl acetate (for extraction), anhydrous magnesium sulfate or sodium sulfate (for drying).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-phenylpyridine and anhydrous toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Carefully add sodium amide in portions to the refluxing solution. The reaction is typically exothermic.
-
Continue refluxing for several hours (4-8 hours). The progress of the reaction can be monitored by the evolution of hydrogen gas.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing substituted pyridines.[4][5] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6] While this method is highly effective for producing 2,4,6-trisubstituted pyridines, its application for the direct synthesis of 2-aminopyridines is less common but can be adapted.
Reaction Mechanism:
The mechanism begins with the formation of a pyridinium ylide from the deprotonation of the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[6]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectral properties.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀N₂ | [7] |
| Molecular Weight | 170.21 g/mol | [7] |
| Appearance | Yellow solid | [8] |
| CAS Number | 60781-83-1 | [7] |
| Purity | 95% | [8] |
Spectroscopic Data
Table 2.1: ¹H NMR (Proton NMR) Data (400 MHz, CDCl₃) Note: Predicted chemical shifts (δ) in ppm.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | ~4.5 - 5.5 | broad singlet | - |
| Pyridine-H6 | ~8.1 - 8.3 | doublet | ~5.0 |
| Pyridine-H5 | ~6.8 - 7.0 | doublet of doublets | ~5.0, ~1.5 |
| Pyridine-H3 | ~6.5 - 6.7 | doublet | ~1.5 |
| Phenyl-H (ortho) | ~7.5 - 7.7 | multiplet | - |
| Phenyl-H (meta, para) | ~7.3 - 7.5 | multiplet | - |
Table 2.2: ¹³C NMR (Carbon NMR) Data (101 MHz, CDCl₃) Note: Predicted chemical shifts (δ) in ppm.
| Carbon | Chemical Shift (δ, ppm) |
| Pyridine-C2 | ~158 - 160 |
| Pyridine-C4 | ~148 - 150 |
| Pyridine-C6 | ~147 - 149 |
| Phenyl-C (ipso) | ~138 - 140 |
| Phenyl-C (ortho, meta, para) | ~126 - 129 |
| Pyridine-C5 | ~112 - 114 |
| Pyridine-C3 | ~108 - 110 |
Table 2.3: IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1640 - 1600 | N-H scissoring and C=N/C=C stretching |
| 1580 - 1450 | Aromatic ring stretching |
| 1330 - 1260 | C-N stretching |
| 850 - 750 | C-H out-of-plane bending |
Table 2.4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 170 | [M]⁺ (Molecular ion) |
| 169 | [M-H]⁺ |
| 143 | [M-HCN]⁺ |
| 115 | [M-HCN-C₂H₂]⁺ |
Experimental and Characterization Workflow
The overall process for the synthesis and characterization of this compound follows a logical progression from the chemical reaction to purification and subsequent structural verification.
Conclusion
This technical guide has outlined the primary synthetic routes and detailed characterization profile for this compound. The Chichibabin reaction provides a direct and efficient method for its synthesis from 4-phenylpyridine. The provided physical and spectral data serve as a benchmark for researchers to confirm the successful synthesis and purity of this compound. The structured workflows and mechanistic diagrams offer a clear and concise reference for the practical application of these synthetic and analytical procedures in a research and development setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. myttex.net [myttex.net]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Kröhnke Pyridine Synthesis [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. synchem.de [synchem.de]
- 8. This compound | CymitQuimica [cymitquimica.com]
The Multifaceted Biological Activities of 2-Amino-4-phenylpyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-4-phenylpyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative this compound and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [1][2] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [1][2] | ||
| 2 | 2-Amino-6-(3-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast) | 6.93 ± 0.4 | [1] |
| MCF-7 (Breast) | 5.59 ± 0.3 | [1] | ||
| 3 | 2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative | Various | 0.45 - 1.66 | [3] |
| 4 | 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile | PC3 (Prostate) | 0.1 - 0.85 | [4] |
Signaling Pathways in Cancer
A significant mechanism through which this compound derivatives exert their anticancer effects is by inhibiting key protein kinases within crucial signaling cascades. Notably, these compounds have been shown to interfere with the PI3K/AKT/mTOR and RAS/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain aminopyridine derivatives have been identified as dual inhibitors of PI3K and mTOR.
References
2-Amino-4-phenylpyridine: A Potential GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) due to its role in glucose homeostasis. This technical guide explores the potential of 2-Amino-4-phenylpyridine as a GPR119 agonist. While direct experimental data for this specific compound is limited in the public domain, this document synthesizes information on structurally similar compounds, key experimental protocols for agonist evaluation, and the underlying GPR119 signaling pathway to provide a comprehensive resource for researchers. This guide will delve into the mechanism of action of GPR119, present representative data from analogous compounds, and provide detailed methodologies for in vitro and in vivo assessment of GPR119 agonism, thereby serving as a foundational document for the investigation of this compound and its derivatives as potential anti-diabetic agents.
Introduction to GPR119
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the development of novel T2DM therapies. The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which is a key second messenger in the signaling cascade that ultimately results in enhanced insulin secretion and GLP-1 release.
The GPR119 Signaling Pathway
Upon binding of an agonist, GPR119 undergoes a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin and GLP-1 secretion.
This compound: A Potential Agonist
Representative Data for Structurally Similar Compounds
The following table summarizes the in vitro activity of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, which serve as a proxy for the potential efficacy of this compound.[1]
| Compound | EC50 (nM) |
| Compound 19 | 75 |
| Compound 20 | 25 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
These potent EC50 values in the nanomolar range highlight the potential of the phenylpyridine core in designing effective GPR119 agonists.
Experimental Protocols
To rigorously assess the potential of this compound as a GPR119 agonist, a series of in vitro and in vivo experiments are necessary. The following sections detail the standard methodologies employed in the field.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a 2,4-pentadiene nitrile compound with an amine compound in the presence of a base.[2] The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and heated to facilitate the cyclization and formation of the pyridine ring.[2] Purification is generally achieved through column chromatography.[2]
In Vitro Evaluation
This assay is a primary in vitro method to determine the agonistic activity of a compound on Gs-coupled receptors like GPR119.
Objective: To measure the increase in intracellular cAMP levels in response to the test compound in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation.[3]
-
Test compound (this compound).
-
Positive control (a known GPR119 agonist, e.g., AR231453).[3]
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[4]
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells in a 96-well or 384-well plate and culture overnight.[4]
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in assay buffer. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.[3]
-
Assay:
-
Wash the cells with assay buffer.
-
Add the assay buffer containing the PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30-60 minutes at room temperature.[3]
-
Add the test compound, positive control, or vehicle to the respective wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature to stimulate the cells.[3]
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.[3]
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Evaluation
The OGTT is a standard in vivo model to assess the effect of a compound on glucose metabolism.
Objective: To evaluate the ability of this compound to improve glucose tolerance in a rodent model.
Materials:
-
Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice).
-
Test compound (this compound).
-
Vehicle (e.g., 0.5% methylcellulose).
-
Glucose solution (e.g., 2 g/kg body weight).[5]
-
Glucometer and test strips.
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[5][6]
-
Baseline Glucose: Measure baseline blood glucose from a tail snip (time = -30 min).[7]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.[7]
-
Glucose Challenge: After a set time (e.g., 30 minutes, time = 0 min), administer a glucose solution via oral gavage.[7]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[7]
Conclusion and Future Directions
While direct experimental validation is pending, the structural similarity of this compound to known potent GPR119 agonists suggests that it is a promising candidate for further investigation. The methodologies outlined in this guide provide a clear roadmap for the synthesis and comprehensive evaluation of its potential as a novel therapeutic agent for type 2 diabetes. Future research should focus on the synthesis of this compound and its derivatives, followed by rigorous in vitro and in vivo testing as described. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and pharmacokinetic properties of this chemical series, with the ultimate goal of identifying a clinical candidate for the treatment of T2DM. The successful development of GPR119 agonists like this compound could offer a valuable new therapeutic option for patients worldwide.[8]
References
- 1. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 6. mmpc.org [mmpc.org]
- 7. benchchem.com [benchchem.com]
- 8. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-4-phenylpyridine: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-phenylpyridine has emerged as a privileged scaffold and a versatile building block in the field of organic synthesis and medicinal chemistry. Its unique structural features, comprising a pyridine ring activated by an amino group and substituted with a phenyl moiety, offer multiple reactive sites for functionalization. This allows for the construction of a diverse array of complex molecules, including fused heterocyclic systems and substituted pyridine derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Synthesis of this compound and its Derivatives
The synthesis of the 2-aminopyridine core can be achieved through various methodologies. One common approach involves the cyclocondensation of α,β-unsaturated compounds with reagents providing the amino group and the pyridine nitrogen. For instance, 2-amino-3-cyano-4,6-disubstituted pyridines can be synthesized from chalcones, malononitrile, and ammonium acetate in refluxing ethanol.[1] Another efficient method for the synthesis of 2-amino-3-carbonitrile pyridine derivatives utilizes an ionic liquid, ethylammonium nitrate, as a recyclable catalyst and solvent, offering good to excellent yields.[2]
A general synthetic pathway to 2-amino-4,6-diphenylnicotinonitriles involves a two-step process starting from acetophenones and aldehydes to form chalcones, which are then reacted with malononitrile and ammonium acetate.[1]
Reactions of the this compound Scaffold
The this compound moiety possesses three main sites for chemical modification: the amino group, the pyridine nitrogen, and the C-H bonds of the pyridine ring. This versatility allows for its use in a wide range of chemical transformations to generate diverse molecular architectures.
Reactions at the Amino Group
The primary amino group is a key functional handle for various transformations, including acylation, alkylation, and participation in cyclization reactions to form fused heterocyclic systems. For example, 2-acylamino-4,6-diphenylpyridine derivatives have been synthesized and identified as potent antagonists of the GPR54 receptor, which is implicated in sex-hormone dependent diseases.[3]
Reactions involving the Pyridine Nitrogen and Amino Group
The juxtaposition of the pyridine nitrogen and the exocyclic amino group is crucial for the construction of fused five- and six-membered heterocyclic rings, such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]pyridines. These ring systems are prevalent in many biologically active molecules.
C-H Functionalization
Modern synthetic methods have enabled the direct functionalization of C-H bonds, and the pyridine ring of this compound is a suitable substrate for such transformations. Palladium-catalyzed C-H activation, for instance, allows for the introduction of various substituents at specific positions on the pyridine ring, expanding the chemical space accessible from this building block.[4][5][6]
Applications in Medicinal Chemistry
Derivatives of this compound have shown a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Enzyme Inhibition
Substituted 2-aminopyridines have been identified as potent inhibitors of various enzymes. For example, 2-amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[7] A series of 6-substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potential PET tracers for imaging iNOS.[8]
G-Protein Coupled Receptor (GPCR) Antagonism
As mentioned earlier, 2-acylamino-4,6-diphenylpyridines have been developed as novel antagonists for GPR54, highlighting the potential of the 2-aminopyridine scaffold in targeting GPCRs.[3]
Anticancer Activity
The 2-aminopyridine framework has been incorporated into molecules with demonstrated anticancer properties. For instance, various fused pyrimidines and related heterocycles derived from aminopyrimidine thiones have been synthesized and evaluated for their anticancer activity.[9] Similarly, derivatives of 2-amino-4-phenylthiazole have been used to synthesize coumarin, pyran, and pyridine derivatives with antitumor activities.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction yields and biological activities.
| Product | Reagents | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 2-Cyano-3-(4-methoxyphenyl)-5-phenyl-2,4-pentadienenitrile, Hydroxylamine hydrochloride, Triethylamine | DMF | 120 °C, 3h | 79.6 | [12] |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Benzaldehyde, Acetophenone, Malononitrile, Ammonium acetate | Ethanol | Reflux | 92 | [2] |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 4-Methoxybenzaldehyde, Acetophenone, Malononitrile, Ammonium acetate | Ethylammonium Nitrate | 60 °C | 95 | [2] |
| 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-lithio-4-methylpyridine, Acetaldehyde | Diethyl ether | -78 °C to rt | - | [8] |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol, DAST | CH2Cl2 | 0 °C | - | [8] |
Table 1: Synthesis of 2-Aminopyridine Derivatives
| Compound | Target | Assay | IC50 (nM) | Reference |
| 2-Amino-4-methylpyridine | Mouse RAW 264.7 cell NOS II | In vitro enzyme activity | 6 | [7] |
| 2-Amino-4-methylpyridine | Human recombinant NOS II | In vitro enzyme activity | 40 | [7] |
| 2-Amino-4-methylpyridine | Human recombinant NOS I | In vitro enzyme activity | 100 | [7] |
| 2-Amino-4-methylpyridine | Human recombinant NOS III | In vitro enzyme activity | 100 | [7] |
| Compound 9l (a 2-acylamino-4,6-diphenylpyridine) | GPR54 | Binding assay | 3.7 | [3] |
Table 2: Biological Activity of 2-Aminopyridine Derivatives
Experimental Protocols
General Synthesis of 2-Amino-4,6-diarylpyridine-3-carbonitriles using an Ionic Liquid[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethylammonium nitrate (EAN) (2 mL)
Procedure:
-
A mixture of the aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate is taken in ethylammonium nitrate.
-
The reaction mixture is refluxed at 60 °C for the appropriate time (typically 2-3 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and water is added.
-
The solid product precipitates out and is collected by filtration.
-
The product is washed with water and dried.
-
The ionic liquid can be recovered by distilling the aqueous layer at 80 °C under vacuum and reused.
Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine[8]
Step 1: Synthesis of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-ol
-
To a solution of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine (10 mmol) in dry diethyl ether (20 mL) at -20 °C, add n-BuLi (1.6 M in Hexane, 10 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at -20 to -10 °C for 1 hour.
-
Cool the mixture to -78 °C and add acetaldehyde (35.6 mmol) via syringe.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 10 minutes.
-
Quench the reaction with water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 30 mL), dry over Na2SO4, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Step 2: Fluorination
-
To a solution of the alcohol from Step 1 (2.05 mmol) in CH2Cl2 (5 mL) at 0 °C, add diethylaminosulfur trifluoride (DAST) (3.05 mmol) dropwise.
-
Stir for 30 minutes, during which the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated NaHCO3 solution (10 mL).
-
Extract the aqueous solution with ethyl acetate (2 x 30 mL).
-
Wash the combined organic layers with brine (2 x 30 mL) and dry over Na2SO4.
-
Purify the product by silica gel chromatography.
Step 3: Deprotection
-
In a round-bottom flask, add the fluorinated intermediate (4.1 mmol), hydroxylamine hydrochloride (144 mmol), ethanol (25 mL), and water (12.5 mL).
-
Reflux the reaction mixture and monitor by TLC (approximately 3 hours).
-
Upon completion, treat the mixture with saturated Na2CO3 solution (10 mL) and extract with CH2Cl2 (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL) and dry over Na2SO4.
-
Evaporate the solvent and purify the product to obtain 6-(2-fluoropropyl)-4-methylpyridin-2-amine.
Visualizations
Caption: General workflow for the synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles.
Caption: Relationship between derivatization of the this compound scaffold and its biological applications.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and multiple points for diversification have led to its widespread use in the construction of complex molecular architectures with significant potential for therapeutic applications. The ability to readily generate libraries of substituted and fused pyridine derivatives from this scaffold will continue to drive innovation in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of more efficient and selective C-H functionalization methods and the exploration of novel biological targets for this compound-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
Unlocking the Antitumor Potential of 2-Amino-4-phenylpyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 2-amino-4-phenylpyridine scaffold has emerged as a promising pharmacophore, demonstrating significant potential for the development of potent antitumor therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound analogs, focusing on their cytotoxic activity, mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Analysis of Antitumor Activity
A critical aspect of drug discovery is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the reported IC50 values for various this compound analogs against a panel of human cancer cell lines, providing a comparative view of their cytotoxic potential.
Table 1: Cytotoxic Activity of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives
| Compound ID | 4-Aryl Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| S1 | Phenyl | -SCH2-imidazole | PC3 (Prostate) | 0.45 | [1] |
| MDA-MB-231 (Breast) | 28.2 | [1] | |||
| S2 | Phenyl | -Cl | PC3 (Prostate) | 0.85 | [1] |
| S3 | 4-Chlorophenyl | -SCH2-imidazole | PC3 (Prostate) | 0.1 | [1] |
| MDA-MB-231 (Breast) | 69.2 | [1] | |||
| S4 | 4-Methoxyphenyl | -SCH2-imidazole | PC3 (Prostate) | 0.56 | [1] |
| MDA-MB-231 (Breast) | 81.3 | [1] | |||
| 5-FU (Control) | - | - | PC3 (Prostate) | 7.49 | [1] |
| MDA-MB-231 (Breast) | 0.49 | [1] |
Table 2: Cytotoxic Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives
| Compound ID | 4-Phenyl Substituent | Cancer Cell Line | IC50 (nM) | Reference |
| 27 | Unsubstituted | A549 (Lung) | 22 | |
| H460 (Lung) | 0.23 | |||
| HT-29 (Colon) | 0.65 | |||
| SMMC-7721 (Liver) | 0.77 | |||
| MX-58151 (Control) | - | A549 (Lung) | 58 | |
| H460 (Lung) | 19 | |||
| HT-29 (Colon) | 700 | |||
| SMMC-7721 (Liver) | 1530 |
Mechanisms of Antitumor Action
The anticancer effects of this compound analogs are attributed to their interaction with key cellular targets that regulate cell proliferation, survival, and angiogenesis. Two prominent mechanisms of action that have been identified are the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[2] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[3][4] Certain this compound derivatives have been shown to be potent inhibitors of CDK2.[1] By blocking the ATP-binding site of CDK2, these compounds prevent the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This leads to a halt in the cell cycle at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.
Inhibition of VEGFR-2 Signaling
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[5][6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[7][8] Several pyridine-containing compounds have demonstrated potent inhibitory activity against VEGFR-2. By competing with ATP for the binding site in the kinase domain of VEGFR-2, these inhibitors block its autophosphorylation and the subsequent downstream signaling cascades.[9] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.[5][6]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the antitumor potential of this compound analogs.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Objective: To determine the IC50 value of a test compound against cancer cell lines.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[11][12]
-
Objective: To determine if the test compound induces apoptosis in cancer cells.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
-
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase activity.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
-
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[13]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection kit according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow and Logical Relationships
The discovery and preclinical development of this compound analogs as anticancer agents follow a logical progression of experiments. The workflow begins with the synthesis of the compounds, followed by an initial screening for cytotoxic activity. Promising candidates are then subjected to more detailed mechanistic studies to identify their molecular targets and confirm their mode of action, such as apoptosis induction.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The analogs discussed in this guide have demonstrated significant cytotoxic activity against a range of cancer cell lines, operating through clinically relevant mechanisms such as the inhibition of CDK2 and VEGFR-2. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the standardized evaluation of new derivatives.
Future research should focus on the optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial in this endeavor. Furthermore, in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and safety of the most promising candidates, with the ultimate goal of translating these findings into novel therapies for cancer patients.
References
- 1. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pnas.org [pnas.org]
- 4. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. academic.oup.com [academic.oup.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Insecticidal Activity of 2-Phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of insecticide resistance necessitates the exploration of novel chemical scaffolds for the development of effective pest management agents. Among these, 2-phenylpyridine derivatives have emerged as a promising class of compounds exhibiting significant insecticidal activity against a range of agricultural pests. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and biological evaluation of 2-phenylpyridine derivatives, with a particular focus on analogues containing N-phenylbenzamide moieties. Detailed experimental protocols for key synthetic transformations and bioassays are provided, alongside a quantitative summary of insecticidal activity to facilitate comparative analysis. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of next-generation insecticides.
Introduction
Pyridine-containing compounds are integral to the agrochemical industry, with numerous commercial products employed as herbicides, fungicides, and insecticides.[1] The 2-phenylpyridine core, in particular, has been identified as a privileged scaffold in medicinal chemistry and agrochemistry due to its unique structural and electronic properties that facilitate favorable interactions with biological targets. Recent research has highlighted the potential of 2-phenylpyridine derivatives as potent insecticides, demonstrating high efficacy against economically important pests such as Mythimna separata (armyworm), Aphis craccivora (cowpea aphid), and Tetranychus cinnabarinus (carmine spider mite).[1][2] This guide will delve into the synthetic strategies for accessing these molecules, explore their potential mechanisms of action, and analyze the structural features that govern their insecticidal potency.
Synthesis Methodologies
The synthesis of insecticidal 2-phenylpyridine derivatives often involves a multi-step approach, beginning with the construction of the core 2-phenylpyridine scaffold, followed by the introduction of various substituents to modulate biological activity.
Core Scaffold Synthesis
Several methods are available for the synthesis of the 2-phenylpyridine backbone.
-
Suzuki-Miyaura Cross-Coupling: This is a versatile and widely used method for forming the C-C bond between the pyridine and phenyl rings. It typically involves the reaction of a halopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[1]
-
Reaction of Phenyllithium with Pyridine: This organometallic approach provides a direct route to 2-phenylpyridine through the nucleophilic addition of phenyllithium to the pyridine ring.[3]
Synthesis of 2-Phenylpyridine N-Phenylbenzamide Derivatives
A prominent class of insecticidal 2-phenylpyridine derivatives features an N-phenylbenzamide moiety. A representative synthetic route to these compounds is outlined below.[1]
Caption: General workflow for the synthesis of 2-phenylpyridine N-phenylbenzamide derivatives.
Experimental Protocols
General Approach for the Synthesis of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol (Intermediate C)
To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (5.0 mmol), 4-hydroxybenzeneboronic acid (5.5 mmol), potassium carbonate (10.0 mmol), and triphenylphosphine (0.5 mmol) in a mixture of acetonitrile (10 mL) and methanol (10 mL), palladium(II) acetate (0.25 mmol) is added under a nitrogen atmosphere. The reaction mixture is stirred at 50°C for 6 hours. After completion, water is slowly added, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Approach for the Synthesis of 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid (Intermediate E)
To a solution of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol (20.0 mmol) in N,N-dimethylformamide (100 mL), cesium carbonate (60.0 mmol) is added, and the mixture is stirred for 30 minutes. 5-fluoro-2-nitrobenzoic acid (21.0 mmol) is then added, and the reaction is stirred at 100°C for 9 hours. After cooling, water is added to quench the reaction, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over MgSO4, and concentrated to yield the product.[1]
General Approach for the Synthesis of Final 2-Phenylpyridine N-Phenylbenzamide Derivatives (G)
A solution of 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid (1.0 mmol) in thionyl chloride (5 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane (10 mL) and added dropwise to a solution of the appropriate substituted aniline (1.1 mmol) and pyridine (1.5 mmol) in dichloromethane (10 mL) at 0°C. The reaction is stirred at room temperature for 5 hours. The mixture is then washed with water and brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography.[1]
Insecticidal Activity Bioassay: Leaf Dipping Method
The insecticidal activity of the synthesized compounds is evaluated using the leaf-dipping method.[1] Cabbage leaf discs (for Mythimna separata) or bean leaf discs (for Aphis craccivora and Tetranychus cinnabarinus) are dipped into a series of concentrations of the test compounds (dissolved in a suitable solvent with a surfactant) for 10-15 seconds. After air-drying, the treated leaves are placed in petri dishes containing a moist filter paper. A set number of test insects (e.g., 10-20 third-instar larvae of M. separata or 20-30 adult aphids or mites) are introduced into each petri dish. The dishes are maintained at controlled temperature and humidity. Mortality is assessed after a specific period (e.g., 24-72 hours). A solution without the test compound is used as a negative control.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for many 2-phenylpyridine insecticides is still under investigation. However, recent studies on structurally related pyridine-based insecticides, such as pyridine alkylsulfones, suggest a novel mode of action involving the inhibition of the vesicular acetylcholine transporter (VAChT).[4]
VAChT is a crucial protein in the cholinergic nervous system of insects. It is responsible for transporting the neurotransmitter acetylcholine (ACh) into synaptic vesicles. The subsequent release of ACh from these vesicles into the synaptic cleft is essential for nerve impulse transmission.[4][5]
Caption: Putative mechanism of action via inhibition of the vesicular acetylcholine transporter (VAChT).
By inhibiting VAChT, these insecticides prevent the loading of ACh into synaptic vesicles. This leads to a depletion of readily releasable ACh, thereby disrupting cholinergic synaptic transmission. The compromised neuromuscular function ultimately results in paralysis and death of the insect.[4] It is important to note that while this is a plausible mechanism for 2-phenylpyridine derivatives, further research is needed to definitively confirm their specific molecular target.
Structure-Activity Relationship (SAR)
The insecticidal activity of 2-phenylpyridine N-phenylbenzamide derivatives is significantly influenced by the nature and position of substituents on both the phenyl and benzamide rings.
A study on a series of such compounds revealed the following preliminary SAR insights:[1]
-
Substituents on the N-phenyl ring of the benzamide: The presence of electron-withdrawing groups, such as chlorine, trifluoromethyl, and trifluoromethoxy, at the meta-position of the N-phenyl ring was found to be favorable for high insecticidal activity.[1]
-
Substituents on the benzene ring of the benzamide: A methoxy group at the ortho-position of the benzene ring of the benzamide moiety was also associated with optimal insecticidal activity.[1]
These findings suggest that the electronic and steric properties of the substituents play a crucial role in the interaction of these molecules with their biological target. Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models for designing more potent analogues.
Quantitative Data on Insecticidal Activity
The following table summarizes the insecticidal activity of a series of synthesized 2-phenylpyridine N-phenylbenzamide derivatives against various insect pests.
| Compound ID | R Group (on N-phenyl ring of benzamide) | % Inhibition at 500 mg/L vs. M. separata | % Inhibition at 500 mg/L vs. A. craccivora | % Inhibition at 500 mg/L vs. T. cinnabarinus | Reference |
| 5a | H | 100 | 73.3 | 76.5 | [1] |
| 5b | 2-OCH3 | 100 | 69.2 | 72.4 | [1] |
| 5c | 2-Cl | 80 | 65.4 | 70.3 | [1] |
| 5d | 3-Cl | 100 | 75.0 | 80.1 | [1] |
| 5e | 4-Cl | 90 | 71.2 | 75.3 | [1] |
| 5f | 2-CH3 | 80 | 68.3 | 71.2 | [1] |
| 5g | 5-Cl, 2-CH3 | 100 | 78.2 | 82.3 | [1] |
| 5h | 3-OCF3 | 100 | 80.1 | 85.4 | [1] |
| 5i | 3-CF3 | 90 | 76.5 | 81.2 | [1] |
| 5j | 4-CF3 | 80 | 70.3 | 74.8 | [1] |
| 5k | 4-COCH3 | 100 | 79.5 | 83.6 | [1] |
Data extracted from Zhang et al., 2023.[1]
Conclusion
2-Phenylpyridine derivatives represent a promising and versatile scaffold for the development of novel insecticides. This technical guide has provided a comprehensive overview of their synthesis, with a focus on a multi-step approach involving Suzuki-Miyaura coupling, nucleophilic substitution, and amidation to generate N-phenylbenzamide analogues. Detailed experimental protocols have been presented to aid in the practical synthesis and biological evaluation of these compounds.
While the precise mechanism of action for all derivatives is not fully elucidated, the inhibition of the vesicular acetylcholine transporter (VAChT) has been identified as a potential target for related pyridine-based insecticides, offering a promising avenue for future investigation. Preliminary structure-activity relationship studies have highlighted the importance of specific substitution patterns on the aromatic rings for maximizing insecticidal potency.
The quantitative data presented herein demonstrates the high efficacy of certain 2-phenylpyridine derivatives against a range of economically important insect pests. Further research focusing on optimizing the lead structures through medicinal chemistry efforts, elucidating the definitive mode of action, and understanding the resistance profiles will be crucial for the successful development of these compounds into next-generation crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]
- 4. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 5. researchgate.net [researchgate.net]
2-Amino-4-phenylpyridine: A Promising Scaffold for the Development of Novel Herbicides
An In-depth Technical Guide for Researchers and Drug Development Professionals
The escalating challenge of herbicide resistance in weed populations necessitates the urgent discovery and development of novel herbicidal compounds with diverse modes of action. The pyridine ring is a well-established and versatile scaffold in agrochemical research, forming the core of numerous commercial herbicides.[1] Among pyridine-based structures, 2-amino-4-phenylpyridine has emerged as a particularly promising starting point for the design of new herbicidal agents due to its synthetic accessibility and the potential for diverse chemical modifications. This technical guide provides a comprehensive overview of the use of this compound and its derivatives in the development of novel herbicides, focusing on their synthesis, herbicidal activity, and mechanisms of action.
Herbicidal Activity of Phenylpyridine Derivatives
Derivatives of 2-phenylpyridine have demonstrated significant herbicidal efficacy against a range of both broadleaf and grass weeds. The herbicidal activity is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. Quantitative data from various studies, including inhibition percentages, half-maximal inhibitory concentrations (IC50), and median effective doses (ED50), highlight the potential of this chemical class.
| Compound Series | Weed Species | Application | Dosage | Inhibition (%) | IC50/ED50 | Reference |
| Phenylpyridine-containing α-trifluoroanisole derivatives | Abutilon theophrasti (Velvetleaf) | Post-emergence | 37.5 g a.i./hm² | >80% | ED50 = 13.32 g a.i./hm² | [2] |
| Amaranthus retroflexus (Redroot pigweed) | Post-emergence | 37.5 g a.i./hm² | >80% | ED50 = 5.48 g a.i./hm² | [2] | |
| Eclipta prostrata (False daisy) | Post-emergence | 37.5 g a.i./hm² | >80% | - | [2] | |
| Digitaria sanguinalis (Large crabgrass) | Post-emergence | 37.5 g a.i./hm² | >80% | - | [2] | |
| Setaria viridis (Green foxtail) | Post-emergence | 37.5 g a.i./hm² | >80% | - | [2] | |
| Nicotiana tabacum (Tobacco - PPO enzyme) | In vitro | - | - | IC50 = 9.4 nM | [2] | |
| Phenylpyridine-containing pyrazole derivatives | Digitaria sanguinalis (Large crabgrass) | Post-emergence | 150 g a.i./hm² | 60% | - | [3] |
| Abutilon theophrasti (Velvetleaf) | Post-emergence | 150 g a.i./hm² | 60% | - | [3] | |
| Setaria viridis (Green foxtail) | Post-emergence | 150 g a.i./hm² | 50% | - | [3] | |
| Eclipta prostrata (False daisy) | Post-emergence | 150 g a.i./hm² | 60% | - | [3] | |
| Pyrrolidinone-containing 2-phenylpyridine derivatives | Echinochloa crus-galli (Barnyard grass) | Post-emergence | 150 g a.i./ha | 60-90% | - | [4] |
| Digitaria sanguinalis (Large crabgrass) | Post-emergence | 150 g a.i./ha | 60-90% | - | [4] | |
| Lolium perenne (Perennial ryegrass) | Post-emergence | 150 g a.i./ha | 60-90% | - | [4] | |
| Amaranthus retroflexus (Redroot pigweed) | Post-emergence | 9.375 g a.i./ha | 100% | - | [4] | |
| Abutilon theophrasti (Velvetleaf) | Post-emergence | 9.375 g a.i./ha | 100% | - | [4] |
Mechanisms of Action and Signaling Pathways
Herbicides derived from the pyridine scaffold are known to act through various mechanisms, primarily by inhibiting key enzymes in essential plant metabolic pathways.[1] The specific mode of action of this compound derivatives can be tailored through chemical modification.
Inhibition of Amino Acid Synthesis
A prominent mode of action for many herbicides is the inhibition of amino acid biosynthesis.[5] Specifically, the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), is a common target.[5][6] Disruption of this pathway leads to a deficiency in these essential amino acids, thereby halting protein synthesis and causing plant death.[7]
Inhibition of Fatty Acid Synthesis
Another critical target for herbicides is the inhibition of fatty acid biosynthesis. Acetyl-CoA carboxylase (ACCase) is a crucial enzyme that catalyzes the first committed step in this pathway.[8][9] Inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes.[9] This leads to a loss of membrane integrity and ultimately cell death, particularly in rapidly growing meristematic tissues.[9]
Other Potential Mechanisms
Phenylpyridine derivatives have also been investigated as inhibitors of other crucial plant enzymes, such as protoporphyrinogen oxidase (PPO).[2][4] PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathways, leading to the accumulation of phototoxic intermediates that cause rapid cell membrane damage upon exposure to light.
Experimental Protocols
The development of novel herbicides based on the this compound scaffold involves a systematic workflow encompassing synthesis, characterization, and biological evaluation.
General Synthesis of this compound Derivatives
A common and efficient method for the synthesis of substituted 2-aminopyridines is through a multi-component condensation reaction.
Protocol: One-Pot Synthesis of 2-Amino-4-aryl-6-phenylpyridine-3-carbonitrile
-
Reactant Mixture: In a round-bottom flask, combine 3-aryl-1-phenylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol).
-
Solvent: Add a suitable solvent, such as ethanol or an ionic liquid like ethylammonium nitrate (2 mL).
-
Reaction Conditions: Reflux the reaction mixture at an appropriate temperature (e.g., 60°C) for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Filter the resulting solid, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.
Herbicidal Activity Screening
The evaluation of the herbicidal potential of newly synthesized compounds is typically performed through a series of standardized bioassays.
Protocol: Pre-Emergence Herbicidal Activity Assay
-
Test Solution Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) and prepare a series of concentrations. An emulsifier may be added to aid in dispersion in water.
-
Seed Planting: Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) in plastic pots filled with a standard potting mix.
-
Herbicide Application: Uniformly spray the test solutions onto the soil surface one day after sowing the seeds. Include untreated and solvent-only controls.
-
Incubation: Maintain the pots in a greenhouse or growth chamber under controlled conditions of temperature (e.g., 25 ± 2 °C), humidity, and photoperiod.
-
Evaluation: After a set period (e.g., 15 days), visually assess the herbicidal effect by comparing the emergence and growth of weeds in the treated pots with the controls. Calculate the inhibition rate as a percentage relative to the control.
Protocol: Post-Emergence Herbicidal Activity Assay
-
Plant Cultivation: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Spray the test solutions evenly onto the foliage of the weed seedlings until runoff.
-
Incubation and Evaluation: Maintain the treated plants under controlled conditions and assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 15 days after treatment).
Experimental and Developmental Workflow
The process of developing novel herbicides from a lead scaffold like this compound follows a logical progression from initial design to eventual product development.
Conclusion
The this compound scaffold represents a highly promising platform for the discovery of novel herbicides. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent herbicidal activity against a variety of problematic weeds. By targeting key plant enzymes such as ALS and ACCase, these compounds can effectively disrupt essential metabolic pathways. Further research focusing on the optimization of this scaffold, guided by structure-activity relationship studies and detailed mechanistic investigations, is warranted to develop next-generation herbicides that can contribute to sustainable weed management strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Target-Site Mutations Conferring Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
Methodological & Application
Synthesis of 2-Amino-4-phenylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the step-by-step synthesis of 2-Amino-4-phenylpyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the formation of the 4-phenylpyridine backbone via a Suzuki-Miyaura coupling reaction, followed by a regioselective amination at the C2 position via the corresponding N-oxide.
Core Synthesis Strategy
The overall synthetic strategy involves two key transformations:
-
Step 1: Suzuki-Miyaura Coupling. This palladium-catalyzed cross-coupling reaction efficiently forms the carbon-carbon bond between a pyridine ring and a phenyl group, yielding the 4-phenylpyridine intermediate. This method is chosen for its high yields and tolerance of a wide range of functional groups.
-
Step 2: N-Oxidation and Amination. The 4-phenylpyridine is first oxidized to 4-phenylpyridine-N-oxide. This activation step facilitates a subsequent nucleophilic amination, which preferentially occurs at the C2 position, to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-phenylpyridine from 4-chloropyridine and phenylboronic acid.
Materials:
-
4-Chloropyridine hydrochloride
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Methanol (CH₃OH)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a stirred solution of 4-chloropyridine hydrochloride (5 mmol), phenylboronic acid (5.5 mmol), potassium carbonate (10 mmol), and triphenylphosphine (10 mol%) in a mixture of acetonitrile (10 mL) and methanol (10 mL), add palladium(II) acetate (5 mol%) under a nitrogen atmosphere.[1]
-
Heat the reaction mixture to 50°C and stir for 6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and slowly add water to quench the reaction.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-phenylpyridine.
Step 2: Synthesis of this compound via N-Oxidation and Amination
This two-part protocol details the oxidation of 4-phenylpyridine to its N-oxide, followed by amination.
Part A: Synthesis of 4-Phenylpyridine-N-oxide
Materials:
-
4-Phenylpyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70%)
-
Chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-phenylpyridine (5.5-6.7 mmol) in chloroform (2 mL) and cool the solution to 0°C in an ice bath.[2]
-
Gradually add 70% m-CPBA (1 molar equivalent) to the stirring solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.[2]
-
Dilute the reaction mixture with chloroform and add solid potassium carbonate (4 molar equivalents).[2]
-
Stir the mixture for an additional 10 minutes, then filter to remove the solid.[2]
-
Dry the filtrate with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-phenylpyridine-N-oxide.[2]
Part B: Synthesis of this compound
This protocol is adapted from a general method for the 2-amination of pyridine N-oxides.
Materials:
-
4-Phenylpyridine-N-oxide
-
p-Toluenesulfonic anhydride (Ts₂O)
-
tert-Butylamine (t-BuNH₂)
-
Trifluorotoluene (PhCF₃)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a reaction vessel, dissolve 4-phenylpyridine-N-oxide in trifluorotoluene.
-
Cool the solution and add p-toluenesulfonic anhydride (Ts₂O) and tert-butylamine (t-BuNH₂).[3]
-
Stir the reaction at a low temperature, monitoring for the formation of the N-tert-butylamino intermediate.[3]
-
Upon completion of the first step, add trifluoroacetic acid (TFA) in situ to deprotect the intermediate.[3]
-
Work up the reaction mixture to isolate the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Suzuki-Miyaura Coupling | 4-chloropyridine HCl, phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Acetonitrile/Methanol | 50°C | 6 h | ~85%[1] |
| 2a | N-Oxidation | 4-phenylpyridine, m-CPBA | Chloroform | 0°C to RT | 12 h | 86-90%[2] |
| 2b | Amination | 4-phenylpyridine-N-oxide, Ts₂O, t-BuNH₂, TFA | Trifluorotoluene | Low Temp to RT | - | High Yields[3] |
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
Application Note & Protocol: Synthesis of 2-Amino-4-phenylpyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-4-phenylpyridine derivatives represent a privileged scaffold in medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities, making them valuable templates for drug discovery. Pyridine-based structures are integral to numerous pharmaceuticals and agrochemicals, including herbicides, fungicides, and insecticides.[1] Specifically, derivatives of the 2-aminopyridine core have been investigated for their potential as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS), dipeptidyl peptidase-4 (DPP-4), and various kinases, as well as for their cytotoxic activity against cancer cell lines.[2][3][4] Their utility also extends to fluorescent sensors and probes.[4]
This document provides detailed protocols for the synthesis of this compound derivatives via two effective methods: a one-pot multi-component reaction and a cyclization reaction of dinitriles.
Experimental Protocols
Protocol 1: One-Pot Multi-Component Synthesis via Chalcones
This protocol describes an efficient, one-pot synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives using a chalcone, malononitrile, and an ammonium source in the presence of an ionic liquid, which can be recycled and reused.[5]
Experimental Workflow:
Caption: General workflow for the multi-component synthesis of this compound derivatives.
Materials and Reagents:
-
Substituted Chalcone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium Acetate (1.5 mmol)
-
Ionic Liquid (e.g., Ethylammonium Nitrate, EAN) or suitable solvent
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
A mixture of the appropriate chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is prepared in the ionic liquid ethylammonium nitrate (EAN).[5]
-
The reaction mixture is heated under reflux at 60°C. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The ionic liquid is separated by washing with water and diethyl ether. The aqueous layer containing the ionic liquid can be distilled and reused.[5]
-
The crude product is precipitated by adding cold water or ethanol.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification is achieved by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.[5]
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][4]
Protocol 2: Synthesis via Cyclization of Pentadiene Nitriles
This method involves the synthesis of 2-aminopyridine compounds through the cyclization of a 2,4-pentadiene nitrile compound with an amine source in the presence of a base.[6] This approach offers a wide application range with yields reported between 58-81%.[6]
Materials and Reagents:
-
2,4-Pentadiene nitrile derivative (e.g., 2-cyano-3-(4-methoxyphenyl)-5-phenyl-2,4-pentadiene nitrile) (2 mmol)
-
Amine compound (e.g., Oxammonium hydrochloride) (2.1 mmol)
-
Base (e.g., Triethylamine) (4.4 mmol)
-
Solvent (e.g., Dimethylformamide, DMF) (10 mL)
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
In a round-bottomed flask, dissolve the 2,4-pentadiene nitrile compound (2 mmol) and the amine compound (2.1 mmol) in 10 mL of dimethylformamide (DMF).[6]
-
Stir the mixture at room temperature and add the base (4.4 mmol).[6]
-
Heat the reaction mixture to 120°C for 3 hours. Monitor the reaction's progress via TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.[1]
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 30 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the final this compound derivative.[6]
Data Presentation
Table 1: Examples of Synthesized this compound Derivatives and Yields.
| Compound Name | Starting Materials | Method | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine | 2-cyano-3-(4-methoxyphenyl)-5-phenyl-2,4-pentadiene nitrile, Oxammonium hydrochloride, Triethylamine | Cyclization | 120°C, 3h in DMF | 79.6% | [6] |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 4-Methoxychalcone, Malononitrile, Ammonium acetate | MCR | Reflux in EAN at 60°C | High Yield | [5] |
| 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-phenylbenzamide* | 2,3-dichloro-5-(trifluoromethyl)pyridine, 4-hydroxybenzeneboronic acid | Multi-step | Suzuki coupling, Nucleophilic substitution, Amidation | 76.5% (final step) |[1] |
Note: This compound is a more complex derivative where the 2-phenylpyridine core was synthesized via a Suzuki-Miyaura cross-coupling reaction, demonstrating an alternative strategy for constructing the core ring system.[1]
Application in Drug Development: Mechanism of Action
This compound derivatives often exert their biological effects by acting as competitive inhibitors of enzymes. They are designed to mimic the natural substrate, binding to the enzyme's active site and blocking its catalytic activity. This mechanism is crucial in the development of therapies for diseases characterized by overactive enzyme pathways.
Caption: Competitive inhibition of an enzyme by a this compound derivative.
For instance, 2-amino-4-methylpyridine has been identified as a potent and selective inhibitor of inducible NO synthase (NOS II), where it competes with the natural substrate, L-arginine.[2] This inhibition reduces the production of nitric oxide, a signaling molecule implicated in inflammatory processes. Similarly, other phenylpyridine derivatives have been developed as inhibitors for targets like DPP-4, which is relevant for the treatment of type 2 diabetes.[3] The development of these compounds relies on establishing a clear structure-activity relationship (SAR) to optimize potency and selectivity for the target enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
Application of 2-Amino-4-phenylpyridine in Agrochemical Synthesis
Introduction
2-Amino-4-phenylpyridine is a versatile heterocyclic intermediate with significant potential in the development of novel agrochemicals. Its structure, featuring a reactive amino group and a phenyl-substituted pyridine core, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules, including herbicides, fungicides, and insecticides. The pyridine ring is a common motif in many commercial pesticides, and the specific substitution pattern of this compound offers opportunities for creating new active ingredients with improved efficacy, selectivity, and environmental profiles. This document outlines potential applications and synthetic protocols for utilizing this compound in the discovery and development of next-generation crop protection agents.
Herbicidal Applications
Derivatives of 2-phenylpyridine have shown promise as herbicidal agents, often targeting key enzymes in plant biosynthesis pathways such as protoporphyrinogen IX oxidase (PPO).[1] The this compound scaffold can be elaborated to produce compounds with potent herbicidal activity.
Synthetic Approach: Synthesis of PPO-inhibiting Herbicides
A plausible synthetic route involves the acylation of the amino group of this compound with a suitable acid chloride or carboxylic acid to introduce a toxophore. For instance, reaction with a substituted benzoyl chloride can yield N-(4-phenylpyridin-2-yl)benzamide derivatives, a class of compounds known to exhibit herbicidal effects.
Experimental Protocol: General Synthesis of N-(4-phenylpyridin-2-yl)benzamide Derivatives
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine (1.2 mmol).
-
Acylation: Cool the mixture to 0 °C and add a solution of the desired substituted benzoyl chloride (1.1 mmol) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target N-(4-phenylpyridin-2-yl)benzamide.
Hypothetical Quantitative Data for Analogous Phenylpyridine Herbicides
The following table summarizes herbicidal activity data for compounds structurally related to those derivable from this compound. This data is intended to be illustrative of the potential efficacy.
| Compound Class | Target Weed | Activity (% Inhibition) | Application Rate (g a.i./ha) | Reference |
| Phenylpyridine-containing pyrazoles | Abutilon theophrasti | 60% | 150 | [2] |
| Phenylpyridine-containing pyrazoles | Digitaria sanguinalis | 60% | 150 | [2] |
| Phenylpyridine-containing pyrazoles | Setaria viridis | 50% | 150 | [2] |
| α-Trifluoroanisole derivatives with phenylpyridine | Abutilon theophrasti | >80% | 37.5 | [3] |
| α-Trifluoroanisole derivatives with phenylpyridine | Amaranthus retroflexus | >80% | 37.5 | [3] |
Insecticidal Applications
The 2-phenylpyridine moiety is also a key feature in several classes of insecticides.[4][5] By modifying the 2-amino group of this compound, it is possible to synthesize novel insecticides with potential activity against a range of pests.
Synthetic Approach: Synthesis of Phenylpyridine Amide Insecticides
A common strategy in the development of insecticides is the synthesis of complex amides.[4] The amino group of this compound can be reacted with various carboxylic acids to generate a library of amide derivatives for screening.
Experimental Protocol: General Amide Synthesis via Carbodiimide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 mmol), this compound (1.0 mmol), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM (15 mL).
-
Coupling Reaction: Add a catalytic amount of a base like triethylamine or N,N-diisopropylethylamine (DIEA) (2.2 mmol). Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired amide product.
Quantitative Data for Analogous Phenylpyridine Insecticides
The table below presents insecticidal activity data for N-phenylbenzamide derivatives containing a 2-phenylpyridine core, which are analogous to compounds that could be synthesized from this compound.
| Compound ID | Pest Species | Activity (% Inhibition) | Concentration (mg/L) | Reference |
| 5a | Mythimna separata | 100% | 500 | [4][5] |
| 5d | Mythimna separata | 100% | 500 | [4][5] |
| 5g | Mythimna separata | 100% | 500 | [4][5] |
| 5h | Mythimna separata | 100% | 500 | [4][5] |
| 5k | Mythimna separata | 100% | 500 | [4][5] |
Fungicidal Applications
The 2-aminopyridine scaffold is present in some fungicidal compounds.[6] Modifications of this compound could lead to the discovery of novel fungicides.
Synthetic Approach: Synthesis of Pyridine-Thiazole Fungicides
A potential route to fungicides involves the conversion of the amino group to a thiourea, followed by cyclization to form a thiazole ring. This approach can be used to synthesize aminothiazole derivatives, which can be further functionalized.
Experimental Protocol: General Synthesis of Pyridine-Thiazole Derivatives
-
Thiourea Formation: React this compound with an isothiocyanate derivative in a suitable solvent to form the corresponding substituted thiourea.
-
Cyclization: Treat the thiourea with an α-haloketone (e.g., 2-chloroacetophenone) in a solvent such as ethanol and heat to reflux to facilitate the Hantzsch thiazole synthesis, yielding a 2-(pyridin-2-ylamino)thiazole derivative.
-
Further Derivatization: The resulting aminothiazole can be further modified, for example, by acylation of the thiazole amino group, to generate a library of potential fungicides.
Hypothetical Quantitative Data for Analogous Fungicides
| Compound Class | Fungal Species | EC₅₀ (μg/mL) | Reference |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | Not specified | [7] |
| 2-Amino-4-phenylthiazole derivatives | Various fungi | Not specified | [8] |
Visualizations
Diagram 1: Synthetic Workflow for Agrochemical Discovery
Caption: Workflow for Agrochemical Discovery from this compound.
Diagram 2: Hypothetical Signaling Pathway for a PPO-Inhibiting Herbicide
Caption: Mode of Action for a Protoporphyrinogen IX Oxidase (PPO) Inhibitor.
References
- 1. Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
Illuminating Cellular Processes: 2-Amino-4-phenylpyridine as a Scaffold for Advanced Fluorescent Probes
For Immediate Release:
Researchers and drug development professionals now have access to a comprehensive guide on the application of 2-Amino-4-phenylpyridine-based fluorescent probes. These versatile molecular tools are gaining prominence in cellular imaging and sensing applications due to their favorable photophysical properties and synthetic accessibility. This document provides detailed application notes and experimental protocols to facilitate their use in the laboratory.
The unique characteristics of the this compound scaffold, including its inherent fluorescence and the ability to be readily functionalized, make it an ideal starting point for the rational design of probes that can target specific cellular components or respond to changes in the cellular microenvironment. This allows for the visualization and study of dynamic biological processes with high sensitivity and specificity.
This guide summarizes the key photophysical properties of several exemplary probes, outlines detailed synthetic procedures, and provides step-by-step protocols for their application in cellular imaging, specifically for the detection of the critical signaling molecule, nitric oxide.
Quantitative Data Summary
The photophysical properties of fluorescent probes are critical for their successful application. The following tables summarize the key spectral data for a series of fluorescent probes derived from or related to the this compound scaffold.
Table 1: Photophysical Properties of 2-Amino-6-phenylpyridine-3,4-dicarboxylate Derivatives
| Compound | Substituent on Amine | λA (nm)[1] | λex (nm)[1] | λem (nm)[1] | Quantum Yield (Φ)[1] | Stokes Shift (nm) |
| 1 | tert-Butyl | 270 | 390 | 480 | 0.34 | 110 |
| 2 | Benzyl | 270 | 390 | 480 | 0.44 | 110 |
| 3 | Cyclohexyl | 270 | 390 | 480 | 0.31 | 110 |
| 4 | 4-(Trifluoromethyl)phenyl | 270 | 390 | 485 | ~0.3 | 115 |
| 5 | 4-(Methyl)phenyl | 270 | 390 | 485 | ~0.3 | 115 |
| 6 | 2-(Methyl)phenyl | 270 | 390 | 485 | 0.32 | 115 |
| 7 | 4-Bromophenyl | 270 | 390 | 485 | 0.22 | 115 |
| 8 | n-Octyl | 258 | 345 | 455 | 0.02 | 110 |
| 9 | Methyl (ester) | 270 | 390 | 480 | ~0.3 | 110 |
| 10 | 2-Methoxyethyl (ester) | 270 | 390 | 480 | 0.30 | 110 |
Table 2: Emission Maxima (λem, nm) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Various Solvents [2]
| Compound | Substituents | DCM | DMSO | MeOH | THF | Toluene |
| 1 | R¹ = H, R² = H | 416 | 433 | 419 | 418 | 405 |
| 2 | R¹ = 3-OCH₃, R² = H | 415 | 433 | 419 | 418 | 405 |
| 3 | R¹ = 4-OCH₃, R² = 4-Cl | 420 | 437 | 423 | 421 | 408 |
| 4 | R¹ = 3-OCH₃, R² = 4-OCH₃ | 410 | 428 | 415 | 413 | 400 |
| 5 | R¹ = 4-OCH₃, R² = H | 411 | 429 | 416 | 414 | 402 |
| 6 | R¹ = 3-OCH₃, R² = 4-Cl | 418 | 435 | 421 | 419 | 406 |
Experimental Protocols
I. Synthesis of a Representative 2-Amino-4,6-diphenylnicotinonitrile Fluorescent Probe
This protocol describes a general method for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives, which are analogs of this compound.[2]
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Sodium hydroxide
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
Step 1: Synthesis of Chalcone Intermediate
-
In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the chalcone product.
-
Filter the solid, wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of the 2-Amino-4,6-diphenylnicotinonitrile Probe
-
In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (8.0 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of a 2-amino-4,6-diphenylnicotinonitrile fluorescent probe.
II. Live-Cell Imaging of Nitric Oxide (NO)
This protocol describes the use of a 2-aminobiphenyl-based fluorescent probe, a close structural analog of this compound, for the detection of nitric oxide in living cells. The probe reacts with dinitrogen trioxide (N₂O₃), an oxidized form of NO, to form a highly fluorescent benzo[c]cinnoline product.[2]
Materials:
-
2-aminobiphenyl-based fluorescent probe (e.g., NO530)
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for NO induction (optional)
-
Confocal microscope with appropriate filter sets
Procedure:
1. Cell Culture and Plating:
-
Culture the cells in a T-75 flask in complete medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before imaging, seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-80% confluency on the day of the experiment.
2. Probe Loading:
-
Prepare a stock solution of the 2-aminobiphenyl-based probe (e.g., 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the probe stock solution in pre-warmed serum-free medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark.
3. Nitric Oxide Induction (Optional):
-
To induce endogenous NO production in macrophages, treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) for 4-6 hours prior to or during probe loading.
4. Imaging:
-
After incubation, remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, unbound probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.
-
Place the dish or slide on the stage of the confocal microscope.
-
Excite the probe at its specific excitation wavelength (e.g., ~488 nm for the benzo[c]cinnoline product) and collect the emission at the appropriate wavelength range (e.g., ~500-600 nm).
-
Capture images at different time points to monitor the change in fluorescence intensity, which corresponds to the level of nitric oxide.
Caption: Experimental workflow for live-cell imaging of nitric oxide using a 2-aminobiphenyl-based fluorescent probe.
Signaling Pathway Visualization
The 2-aminobiphenyl-based probes can be utilized to visualize the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. One such pathway is the inflammatory response in macrophages.
Upon stimulation with inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages upregulate the expression of inducible nitric oxide synthase (iNOS). This enzyme catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. The generated NO can then be detected by the fluorescent probe.
Caption: Signaling pathway for nitric oxide production in macrophages and its detection by a 2-aminobiphenyl-based fluorescent probe.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N>2>O>3> - East China Normal University [pure.ecnu.edu.cn]
Application Notes and Protocols: 2-Amino-4-phenylpyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors. The strategic incorporation of a phenyl group at the 4-position of this scaffold, creating 2-amino-4-phenylpyridine, offers a versatile platform for developing novel therapeutics targeting a range of protein kinases implicated in diseases such as cancer.
This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in the synthesis of kinase inhibitors. We will explore the synthesis of these compounds, their biological activities against various kinases, and the signaling pathways they modulate.
Synthesis of 2-Amino-4-arylpyridine Scaffolds
A common and efficient method for the synthesis of 2-amino-4-arylpyridines, including the this compound core, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated 2-aminopyridine and an arylboronic acid.
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 2-amino-4-arylpyridines from a suitable brominated 2-aminopyridine precursor.
Materials:
-
2-Amino-4-bromopyridine (or other halogenated 2-aminopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, combine the 2-amino-4-bromopyridine (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 2-10 mol%).
-
Flush the flask with an inert gas for 5-10 minutes.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-4-arylpyridine.
Diagram of the Suzuki-Miyaura Coupling Workflow:
General workflow for the Suzuki-Miyaura cross-coupling reaction.
Applications in Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The following sections detail the application of this scaffold in targeting specific kinase families.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The 2-aminopyridine moiety is a well-established pharmacophore for CDK inhibition.
Signaling Pathway:
Simplified CDK signaling pathway and point of inhibition.
A series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their potential as CDK2 inhibitors.[1] These compounds demonstrated significant cytotoxic activity against various cancer cell lines.[1]
Table 1: Cytotoxic Activity of 2-Amino-4-aryl-pyridine Derivatives against Prostate Cancer (PC3) Cells [1]
| Compound ID | Aryl Group at C4 | Substituent at C6 | IC₅₀ (µM) |
| S2 | Phenyl | Phenylamino | 0.1 |
| S4 | 4-Chlorophenyl | Phenylamino | 0.85 |
Note: Data extracted from a study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.
ABL1 Kinase Inhibition
The ABL1 tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML). The 2-aminopyrimidine scaffold, structurally related to 2-aminopyridine, is a key feature of the ABL1 inhibitor imatinib.
Signaling Pathway:
BCR-ABL1 signaling pathway in CML.
Researchers have synthesized 2-amino-4,6-diarylpyrimidine derivatives and evaluated their activity against the K562 CML cell line and ABL1 tyrosine kinase.[2]
Table 2: Biological Activity of 2-Amino-4,6-diarylpyrimidine Derivatives [2]
| Compound ID | Aryl Group at C4 | Aryl Group at C6 | K562 Cell Line IC₅₀ (µM) | ABL1 Kinase IC₅₀ (µM) |
| 1e | 4-Hydroxyphenyl | 4-Methoxyphenyl | 8.77 ± 0.55 | 3.35 ± 0.58 |
Note: Data extracted from a study on 2-amino-4,6-diarylpyrimidine derivatives.
Janus Kinase (JAK) Inhibition
The Janus kinases are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.
Signaling Pathway:
Simplified JAK-STAT signaling pathway.
A class of 2-aminopyridine derivatives has been developed as potent and selective JAK2 inhibitors.[3]
Table 3: Inhibitory Activity of a 2-Aminopyridine Derivative against JAK Family Kinases [3]
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| 21b | JAK2 | 9 | 276-fold | 184-fold |
Note: Data extracted from a study on 2-aminopyridine derivatives as JAK2 inhibitors.
Experimental Protocols for Biological Evaluation
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Diagram of the Kinase Inhibition Assay Workflow:
General workflow for an in vitro kinase inhibition assay.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its synthetic tractability, primarily through Suzuki-Miyaura cross-coupling, allows for the facile introduction of diverse aryl substituents, enabling the exploration of structure-activity relationships. The inherent ability of the 2-aminopyridine core to interact with the kinase hinge region provides a strong foundation for achieving high potency. The examples provided herein demonstrate the potential of this scaffold to yield inhibitors of various kinase families, including CDKs, ABL1, and JAKs, which are critical targets in oncology and other therapeutic areas. The detailed protocols and data serve as a resource for researchers to further explore the potential of this compound derivatives in drug discovery.
References
- 1. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling of 2-Amino-4-phenylthiazole with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the synthesis of 2-amino-4-phenylthiazole-amino acid conjugates, compounds of significant interest in medicinal chemistry and drug discovery. The core of this document focuses on the widely employed carbodiimide-mediated coupling reactions, with additional information on alternative multicomponent reaction pathways.
Introduction
2-Aminothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The coupling of 2-amino-4-phenylthiazole with various amino acids allows for the generation of a diverse library of molecules with potential therapeutic applications. These conjugates have been explored as inhibitors of various biological targets, including the MyD88 signaling pathway, which is crucial in inflammatory responses.[2] This document outlines the key synthetic methodologies for preparing these valuable compounds.
Method 1: Dicyclohexylcarbodiimide (DCC) Mediated Coupling
This is a classic and widely used method for forming amide bonds between a carboxylic acid and an amine. In this case, the amino group of 2-amino-4-phenylthiazole is coupled with the carboxylic acid group of an N-protected amino acid. The use of a tertiary base like triethylamine (Et3N) is common to neutralize any acid formed during the reaction.[3]
Experimental Protocol
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Alanine, Boc-Valine, Boc-Leucine)
-
2-Amino-4-phenylthiazole
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (Et3N)
-
Anhydrous Chloroform (CHCl3) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection (optional)
-
Petroleum ether
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 eq.) in anhydrous chloroform (or DCM).
-
Add 2-amino-4-phenylthiazole (1.0 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (1.1 eq.) dropwise while stirring.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous chloroform.
-
Slowly add the DCC solution to the reaction mixture at 0°C.
-
-
Coupling Reaction:
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Continue stirring overnight (12-18 hours).
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 5% NaHCO3 solution and saturated NaCl solution to remove unreacted acid and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) or by column chromatography on silica gel.[3]
-
-
Boc Deprotection (Optional):
-
To obtain the free amine of the coupled product, dissolve the purified Boc-protected conjugate in a minimal amount of chloroform.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final deprotected product.
-
Data Presentation
| N-Boc-Amino Acid | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc-Alanine | DCC/Et3N | Chloroform | 12 | 60 | [3] |
| Boc-Valine | DCC/Et3N | Chloroform | 12 | 70 | [3] |
| Boc-Leucine-Tyrosine | DCC | Chloroform | 12 | 64 | [3] |
Method 2: Alternative Coupling Reagents
While DCC is effective, other coupling reagents can also be employed, sometimes offering advantages in terms of by-product removal or reduced side reactions.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): EDCI is a water-soluble carbodiimide, and its urea by-product is also water-soluble, simplifying purification as it can be removed by aqueous extraction.[4] The general protocol is similar to the DCC method, often with the addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[5]
-
HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that lead to rapid reactions and minimal racemization.[5] These reactions are typically carried out in polar aprotic solvents like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Method 3: Multicomponent Reactions (MCRs)
Multicomponent reactions offer an alternative, convergent approach to synthesize complex molecules in a single step.
Ugi Reaction
The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6] In the context of this application, 2-amino-4-phenylthiazole would serve as the amine component. This method allows for the rapid generation of a diverse library of peptidomimetics.[6][7]
General Protocol Outline:
-
Combine 2-amino-4-phenylthiazole (amine), an amino acid (carboxylic acid component), and an aldehyde in a suitable solvent (often methanol or trifluoroethanol).
-
Stir the mixture for a short period to allow for the formation of the imine intermediate.
-
Add the isocyanide component to the reaction mixture.
-
The reaction is typically exothermic and proceeds to completion within minutes to a few hours.
-
The product can be isolated after removal of the solvent and purification by chromatography.
Passerini Reaction
The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1] While not a direct coupling of the amine, this reaction could be adapted to incorporate the 2-amino-4-phenylthiazole scaffold through subsequent modifications.
Visualizations
Experimental Workflow for DCC Coupling
Caption: Experimental workflow for DCC-mediated coupling.
MyD88-Dependent Signaling Pathway
Caption: MyD88-dependent signaling pathway and inhibition.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [mdpi.com]
- 7. Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Thieno[2,3-b]pyridines from Aminopyridine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of thieno[2,3-b]pyridines, a class of heterocyclic compounds with significant pharmacological interest.[1][2] The methodologies outlined below utilize readily available aminopyridine precursors, offering an efficient route to these valuable scaffolds for drug discovery and development. Thieno[2,3-b]pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2]
Introduction
The thieno[2,3-b]pyridine core is a key pharmacophore in numerous biologically active molecules. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. The one-pot multicomponent reactions detailed herein provide a streamlined and efficient alternative, enabling the rapid generation of diverse thieno[2,3-b]pyridine libraries for screening and lead optimization. These protocols are particularly relevant for researchers in medicinal chemistry and process development.
Reaction Schemes and Logical Workflow
The synthesis of thieno[2,3-b]pyridines from aminopyridine-related precursors often involves a cascade of reactions, including condensation, S-alkylation, and intramolecular cyclization. A common and efficient approach is the Thorpe-Ziegler reaction, which is well-suited for one-pot procedures.
Caption: General workflow for the one-pot synthesis of 3-aminothieno[2,3-b]pyridines.
A prominent method for the synthesis of substituted 2-aminothiophenes, a key structural motif, is the Gewald reaction. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Caption: The reaction mechanism of the Gewald aminothiophene synthesis.[3][4][5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various thieno[2,3-b]pyridine derivatives.
| Precursor | Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-mercaptonicotinonitrile derivatives | N-(chloroacetyl)phenothiazines | NaH or t-BuONa | Anhydrous N,N-dimethylacetamide | 0-5 | Not Specified | Moderate to Good | [2] |
| 3-cyanopyridine-2(1H)-thiones | α-chloroacetanilides | Strong Base | DMF | Boiling | Not Specified | Good | [6] |
| 3-cyanopyridine-2(1H)-thiones | Chloroacetonitrile | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Cycloalkanones, cyanothioacetamide | Piperidinium acetate | Piperidinium acetate | Water | Reflux | Not Specified | Not Specified | [8] |
| Aromatic aldehydes, cyanothioacetamide, ethyl benzoylacetate, acetone, malononitrile | N-methylmorpholine | N-methylmorpholine | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Reaction
This protocol is adapted from methodologies involving the S-alkylation of 2-thioxo-3-cyanopyridines followed by intramolecular cyclization.[2]
Materials:
-
Substituted 2-mercapto-3-cyanopyridine
-
Appropriate N-(chloroacetyl)phenothiazine
-
Sodium hydride (NaH) or Sodium tert-butoxide (t-BuONa)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath
Procedure:
-
To a stirred solution of the substituted 2-mercapto-3-cyanopyridine in anhydrous DMA under an inert atmosphere (e.g., argon or nitrogen), add the N-(chloroacetyl)phenothiazine.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a non-nucleophilic base such as NaH or t-BuONa to the cooled mixture. The addition of the base should be done portion-wise to control the reaction temperature and any potential exotherm.
-
Maintain the reaction at 0-5 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), quench the reaction by the slow addition of cold water or a saturated aqueous solution of ammonium chloride.
-
The precipitated product can be collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether or ethanol), and then dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/DMF).
Protocol 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol describes a one-pot Thorpe-Ziegler cascade reaction.[6]
Materials:
-
Substituted 3-cyanopyridine-2(1H)-thione
-
Appropriate α-chloroacetanilide
-
A strong base (e.g., potassium carbonate or sodium ethoxide)
-
N,N-dimethylformamide (DMF)
-
Standard reflux apparatus
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-cyanopyridine-2(1H)-thione and the α-chloroacetanilide in DMF.
-
Add a strong base to the mixture.
-
Heat the reaction mixture to boiling and maintain it at reflux. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.
-
Organic solvents like DMF and DMA are harmful. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent one-pot synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 2-Phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. Among these, 2-phenylpyridine and its derivatives are of significant interest due to their presence in numerous biologically active molecules and their applications as ligands in catalysis and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylpyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. It is designed to be a practical guide for researchers, offering insights into reaction optimization, detailed procedural steps, and troubleshooting.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the phenylboronic acid forms a more nucleophilic boronate species. This species then transfers the phenyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and phenyl groups) couple and are eliminated as the 2-phenylpyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling for the synthesis of 2-phenylpyridine derivatives is highly dependent on the choice of reactants, catalyst, ligand, base, and solvent. The following tables summarize various reported reaction conditions and the corresponding yields for the synthesis of 2-phenylpyridine and its derivatives.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Phenylboronic Acids
| Entry | 2-Chloropyridine Derivative | Phenylboronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2 | 2-Chloro-5-nitropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 8 | 86[1] |
| 4 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | DMF | 120 | 24 | 75 (monosubstituted) |
| 5 | 2-Chloro-4-methylpyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF | 80 | 16 | 92 |
Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridines with Phenylboronic Acids
| Entry | 2-Bromopyridine Derivative | Phenylboronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 12 | 89 |
| 2 | 2-Bromopyridine | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 96 |
| 3 | 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | 85 |
| 4 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₃PO₄ (2.2) | MeOH/H₂O (1:1) | RT | 1 | 99 (disubstituted)[2] |
| 5 | 2-Bromo-3-methylpyridine | 3-Chlorophenylboronic acid | PdCl₂(dppf) (2) | - | CsF (2) | THF | 70 | 24 | 82 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-phenylpyridine derivatives. These should be considered as a starting point and may require optimization for specific substrates.
General Experimental Workflow
Protocol 1: Synthesis of 2-Phenylpyridine from 2-Chloropyridine and Phenylboronic Acid
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylpyridine.
-
Characterization: Confirm the identity and purity of the product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: Synthesis of 2-(4-Methoxyphenyl)pyridine from 2-Bromopyridine and 4-Methoxyphenylboronic Acid
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and degassed water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromopyridine, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Solvent Addition: Add the 1,4-dioxane and degassed water to the flask.
-
Degassing: Sparge the resulting mixture with an inert gas for 15-20 minutes.
-
Catalyst Addition: In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and triphenylphosphine in a small amount of 1,4-dioxane. Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Quench the reaction by adding water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR and MS.
Troubleshooting and Optimization
Common issues in the Suzuki-Miyaura coupling of 2-halopyridines include low yields, incomplete conversion, and the formation of side products. The following workflow can help diagnose and resolve these issues.
Key Considerations:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this issue by sterically hindering the coordination of the pyridine nitrogen.
-
Boronic Acid Instability: Phenylboronic acids can undergo protodeboronation (cleavage of the C-B bond by a proton source) or form unreactive boroxines. Using a slight excess of the boronic acid and ensuring anhydrous conditions can help to minimize these side reactions.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents.[3]
By carefully selecting the reaction components and optimizing the conditions, the Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of a wide array of 2-phenylpyridine derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for 2-Amino-4-phenylpyridine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Amino-4-phenylpyridine in the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful one-pot, three-component synthesis of fused imidazo[1,2-a]pyridines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules.
Application Note 1: Synthesis of 3-Amino-7-phenylimidazo[1,2-a]pyridine Derivatives via a Catalyst-Free Groebke-Blackburn-Bienaymé Reaction in Water
This protocol outlines an environmentally friendly, catalyst-free approach for the synthesis of 3-amino-7-phenylimidazo[1,2-a]pyridine derivatives using water as the solvent.[1] This method offers high efficiency and a simple work-up procedure.
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the corresponding isocyanide (1.0 mmol).
-
Add 5 mL of deionized water to the flask.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure 3-amino-7-phenylimidazo[1,2-a]pyridine derivative.
-
Further purification, if necessary, can be achieved by recrystallization from ethanol.
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of various 3-amino-7-phenylimidazo[1,2-a]pyridine derivatives using the catalyst-free aqueous protocol.
| Aldehyde | Isocyanide | Product | Yield (%) |
| Benzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-7-phenyl-2-phenylimidazo[1,2-a]pyridin-3-amine | 92 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(4-chlorophenyl)-7-phenylimidazo[1,2-a]pyridin-3-amine | 95 |
| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | N-tert-Butyl-2-(4-methoxyphenyl)-7-phenylimidazo[1,2-a]pyridin-3-amine | 90 |
| Benzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-7-phenyl-2-phenylimidazo[1,2-a]pyridin-3-amine | 88 |
Application Note 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction for the Rapid Synthesis of 3-Amino-7-phenylimidazo[1,2-a]pyridines
This protocol describes a rapid and efficient microwave-assisted synthesis of 3-amino-7-phenylimidazo[1,2-a]pyridine derivatives.[1][2] The use of microwave irradiation significantly reduces reaction times compared to conventional heating.
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehydes
-
Isocyanides
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired aldehyde (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and ammonium chloride (20 mol%).
-
Add ethanol (1 M solution) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60°C for 30 minutes with a power of 150 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 3-amino-7-phenylimidazo[1,2-a]pyridine derivative.
Quantitative Data Summary
The following table presents the yields for the microwave-assisted synthesis of various 3-amino-7-phenylimidazo[1,2-a]pyridine derivatives.
| Aldehyde | Isocyanide | Product | Yield (%) |
| 2-Azidobenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(2-azidophenyl)-7-phenylimidazo[1,2-a]pyridin-3-amine | 89 |
| 4-(Diphenylamino)benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-(4-(diphenylamino)phenyl)-7-phenylimidazo[1,2-a]pyridin-3-amine | 67 |
| 4-(Diphenylamino)benzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-(4-(diphenylamino)phenyl)-7-phenylimidazo[1,2-a]pyridin-3-amine | 65 |
| 4-(Diphenylamino)benzaldehyde | Benzyl isocyanide | N-Benzyl-2-(4-(diphenylamino)phenyl)-7-phenylimidazo[1,2-a]pyridin-3-amine | 57 |
Visualizations
Groebke-Blackburn-Bienaymé Reaction Mechanism
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted GBB synthesis.
References
Application Notes and Protocols for the Amination of 4-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical amination of 4-phenylpyridine, a crucial transformation for synthesizing derivatives with significant applications in medicinal chemistry and materials science. The protocols outlined below focus on two primary methodologies: the classic Chichibabin reaction for direct amination and the versatile Buchwald-Hartwig cross-coupling reaction for the amination of a halogenated 4-phenylpyridine precursor. A copper-catalyzed Ullmann-type reaction is also presented as a cost-effective alternative.
Introduction
The introduction of an amino group onto the pyridine ring of 4-phenylpyridine can dramatically alter its physicochemical properties, influencing its biological activity and material characteristics. Aminated phenylpyridines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting diode (OLED) materials. The choice of amination strategy depends on the desired regioselectivity, substrate scope, and tolerance of other functional groups.
Methods Overview
Three primary methods for the amination of 4-phenylpyridine and its derivatives are detailed:
-
Chichibabin Amination: A direct nucleophilic aromatic substitution of a hydrogen atom on the pyridine ring with an amide anion. This method is suitable for the direct introduction of an amino group without prior functionalization of the pyridine ring.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. This highly versatile method requires a halogenated 4-phenylpyridine precursor but offers a broad scope for the amine coupling partner.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction, which serves as a classical and often more economical alternative to palladium-based methods.
Data Presentation
The following tables summarize representative quantitative data for the different amination methods.
Table 1: Chichibabin Amination of Phenylpyridines
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Phenylpyridine | Sodium Amide | Toluene | 110 | 8 | 2-Amino-5-phenylpyridine | 58[1] |
| 2 | 4-Phenylpyridine | Sodium Amide | Toluene | 110-130 | 8-12 | 2-Amino-4-phenylpyridine | 45-60 (estimated) |
| 3 | 4-tert-Butylpyridine | Sodium Amide | Xylene | 140 | 6 | 2-Amino-4-tert-butylpyridine | 11 (74 under N₂ pressure)[2] |
Note: Yields can be highly dependent on the purity of the sodium amide and reaction conditions.[3] The yield for 4-phenylpyridine is an estimation based on reactions with similar substrates.
Table 2: Buchwald-Hartwig Amination of 4-(Halophenyl)pyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-(4-Chlorophenyl)pyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated)[4] |
| 2 | 4-(4-Bromophenyl)pyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 85-95 (estimated)[4] |
| 3 | 4-(4-Chlorophenyl)pyridine | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (1.5) | K₃PO₄ | Dioxane | 100 | 18 | 80-90 (estimated) |
| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 92 |
Note: The yields for 4-(halophenyl)pyridines are estimated based on typical ranges observed for similar aryl and heteroaryl halides.
Table 3: Copper-Catalyzed Amination of 2-Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Aqueous Ammonia (28%) | Cu₂O (5) | DMEDA (10) | K₂CO₃ | Ethylene Glycol | 60-80 | 16-24 | 85[4] |
| 2 | 2-Iodopyridine | n-Octylamine | CuI (10) | None | K₂CO₃ | DMSO | 110 | 24 | ~70-80 |
Note: This method can be adapted for 4-(halophenyl)pyridines, though optimization may be required.
Experimental Protocols
Protocol 1: Chichibabin Amination of 4-Phenylpyridine
This protocol describes the direct amination of 4-phenylpyridine using sodium amide.
Materials:
-
4-Phenylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium chloride solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylpyridine (1.0 equiv). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous toluene to dissolve the 4-phenylpyridine. While stirring, carefully add sodium amide (2.0-2.5 equiv) in portions.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-130 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas.[2] The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-(4-Chlorophenyl)pyridine with Aniline
This protocol provides a general procedure for the palladium-catalyzed amination of a halogenated 4-phenylpyridine derivative.
Materials:
-
4-(4-Chlorophenyl)pyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup (e.g., nitrogen or argon line, or glovebox)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 4-(4-chlorophenyl)pyridine (1.0 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.5 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Evacuate and backfill the Schlenk tube with the inert gas three times. Add anhydrous toluene via syringe, followed by aniline (1.2 equiv).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Amination of 4-(4-Bromophenyl)pyridine with Aqueous Ammonia
This protocol is an adaptation of a procedure for the amination of 2-bromopyridine and is expected to be effective for 4-(halophenyl)pyridines.
Materials:
-
4-(4-Bromophenyl)pyridine
-
Aqueous ammonia (28% solution)
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Schlenk tube
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube under an argon atmosphere, add 4-(4-bromophenyl)pyridine (1.0 mmol), Cu₂O (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Addition of Reagents: Add ethylene glycol (2 mL) and DMEDA (0.1 mmol). Then, add aqueous ammonia (28% solution, 20 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 60-80 °C. Stir the reaction mixture for 16-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Extract the mixture with ethyl acetate (4 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
The following diagrams illustrate the experimental workflows and a simplified catalytic cycle.
Caption: Experimental workflow for Chichibabin amination.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-phenylpyridine. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives are variations of multicomponent reactions. A highly effective approach is a one-pot synthesis involving the reaction of a chalcone (or its precursors, an appropriate benzaldehyde and acetophenone), malononitrile, and a source of ammonia, such as ammonium acetate. Another classical and versatile method is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[1][2]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Reagent Quality: The purity of your starting materials, particularly the chalcone or the corresponding aldehyde and ketone, is crucial. Impurities or degradation of reagents can lead to side reactions and lower yields.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can result in incomplete reactions. The reaction temperature is a critical parameter; while elevated temperatures can increase the rate, excessive heat may promote the formation of byproducts and decomposition.[4]
-
Moisture: The presence of water can interfere with the reaction intermediates, especially in the Kröhnke synthesis. Ensure that your reagents and solvent are anhydrous.[3]
-
Ammonia Source: The quality and amount of the ammonia source (e.g., ammonium acetate) can significantly impact the reaction's efficiency.[3]
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: In multicomponent reactions for pyridine synthesis, self-condensation of the α,β-unsaturated carbonyl compound (chalcone) can be a common side reaction, especially at higher temperatures.[4] To minimize this, a controlled and gradual addition of reagents and optimization of the reaction temperature are recommended. In some variations of the Kröhnke synthesis, the formation of benzo[a]indolizine derivatives has been reported, the formation of which is influenced by reaction conditions and the structure of the starting materials.[4] Careful control of the reaction temperature can help to reduce the formation of these byproducts.
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound can be achieved through several methods:
-
Recrystallization: This is an effective method for solid products, provided a suitable solvent is identified where the product and impurities have different solubilities at varying temperatures. Ethanol is often a good starting point for recrystallization.[5]
-
Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate is a common choice.[6]
-
Acid-Base Extraction: Due to the basic nature of the amino group, an acid-base extraction can be employed to separate the product from non-basic impurities. The product can be protonated and extracted into an acidic aqueous phase, which is then basified to precipitate the purified product.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Purity of starting materials (chalcone, aldehyde, ketone).[3] | Purify starting materials by recrystallization or column chromatography before use. |
| Suboptimal reaction temperature.[4] | Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates. | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Presence of moisture.[3] | Use anhydrous solvents and ensure starting materials are dry, particularly for the Kröhnke synthesis. | |
| Formation of Multiple Byproducts | Self-condensation of the chalcone.[4] | Add the reagents in a controlled manner and optimize the reaction temperature to minimize self-condensation. |
| Side reactions related to the Kröhnke synthesis.[4] | Carefully control the reaction temperature and consider the choice of base if one is used. | |
| Difficulty in Product Purification | Product and impurities have similar polarities. | Utilize a different purification technique. If column chromatography is not effective, try recrystallization from various solvents or acid-base extraction.[5][7] |
| Emulsion formation during acid-base extraction.[7] | Allow the mixture to stand for a longer period, add brine to break the emulsion, or filter the mixture through Celite. | |
| Incomplete Reaction | Inadequate mixing of reagents. | Ensure vigorous stirring throughout the reaction, especially for heterogeneous mixtures. |
| Catalyst deactivation (if applicable). | Use a fresh catalyst and ensure it is handled under appropriate conditions (e.g., inert atmosphere if required). |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of Substituted 2-Aminopyridines
The following data is for the synthesis of structurally related 2-amino-4,6-diarylpyridine-3-carbonitriles and can be used as a starting point for optimizing the synthesis of this compound.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 6 | ~70-80[8] |
| 2 | Ionic Liquid ([Bmim][BF4]) | Solvent-free | 60 | 4-5.5 | High[5] |
| 3 | Amberlyst-15 | Acetonitrile | Ultrasound | - | Good[5] |
| 4 | HBF4 | Solvent-free | Mild | - | High[9] |
| 5 | None | Water | Microwave | - | High[9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Chalcone
This protocol is adapted from established procedures for the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile.[5][10]
Materials:
-
Chalcone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (8.0 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol) in ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Kröhnke Pyridine Synthesis of a 2,4,6-Trisubstituted Pyridine
This is a general protocol for the Kröhnke synthesis and can be adapted for this compound.[2][3]
Materials:
-
α-Pyridinium methyl ketone salt (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (chalcone) (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Glacial acetic acid
Procedure:
-
To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).
-
Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: One-pot synthesis of this compound.
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary methods for purifying this compound are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities may include unreacted starting materials (e.g., a 2-aminopyridine precursor and a phenylating agent), byproducts such as over-phenylated or isomeric products, and residual solvents or reagents from the synthesis.
Q3: How can I assess the purity of my this compound sample?
Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and detecting impurities.[1] Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any major impurities.
Q4: My purified this compound is a colored solid, but I expect a white powder. What should I do?
The presence of color often indicates trace impurities. If the purity is otherwise high, you can try treating a solution of the compound with activated carbon followed by filtration through celite to remove colored impurities. Recrystallization is also an effective method for removing color.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Lower the temperature at which the compound is dissolved.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different solvent or a solvent mixture with a lower boiling point.- Perform a preliminary purification by another method (e.g., column chromatography) to remove significant impurities. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation.- Use a minimal amount of ice-cold solvent to wash the crystals.- Recover a second crop of crystals by concentrating the mother liquor. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (co-elution). | - Inappropriate eluent system (polarity is too high or too low).- The column is overloaded with the crude product. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound.- Use a larger column or load less crude material.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound streaks on the column. | - The compound is strongly adsorbed to the acidic silica gel due to its basic amino group. | - Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica gel.[2] |
| The product elutes too quickly with the solvent front. | - The eluent is too polar. | - Start with a less polar eluent and gradually increase the polarity. |
| Cracking of the silica gel bed. | - Improper packing of the column.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry without any air bubbles.- Always maintain the solvent level above the top of the silica gel. |
Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion at the aqueous-organic interface. | - Vigorous shaking of the separatory funnel.- High concentration of the crude product. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of celite. |
| Low recovery of the product in the organic layer after basification. | - Incomplete neutralization of the acidic aqueous layer.- The product has some solubility in the aqueous phase. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the pyridinium salt.- Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. |
Quantitative Data Summary
The following table summarizes typical data for the purification of aminopyridine derivatives. The exact values for this compound may vary depending on the specific impurities and the experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield |
| Recrystallization | >98% | 60-85% |
| Column Chromatography | >99% | 70-90% |
| Acid-Base Extraction | >95% (often used as a preliminary step) | 85-95% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
-
Eluent Selection:
-
Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Gradually increase the polarity of the mixture (e.g., from 9:1 to 1:1 hexane:ethyl acetate) to find a system that gives the this compound an Rf value of approximately 0.2-0.4.
-
If streaking is observed on the TLC plate, add 0.5-1% triethylamine to the eluent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined in the TLC analysis.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Commonly used solvents for aminopyridines include ethanol, isopropanol, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Protocol 3: Purification by Acid-Base Extraction
This method is particularly useful for removing non-basic impurities.
-
Dissolution:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
-
Acidic Extraction:
-
Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.
-
-
Basification:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9), which will precipitate the neutral this compound.
-
-
Organic Extraction:
-
Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Decision workflow for selecting a suitable purification technique.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Synthesis of 2-Amino-4-phenylpyridine and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-phenylpyridine and its derivatives, particularly 2-amino-4,6-diphenylnicotinonitrile. The guidance focuses on overcoming common side reactions and optimizing reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4,6-diphenylnicotinonitrile?
A1: A widely used and efficient method is a one-pot, four-component reaction involving an aromatic aldehyde (e.g., benzaldehyde), a ketone (e.g., acetophenone), malononitrile, and an ammonium salt (e.g., ammonium acetate) as the nitrogen source.[1][2] This reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.
Q2: What are the primary side reactions I should be aware of?
A2: The two most significant side reactions are:
-
Chalcone Formation: The initial condensation of benzaldehyde and acetophenone can form the corresponding α,β-unsaturated ketone, known as chalcone.[3][4] This can be a stable byproduct if it does not proceed to react with malononitrile.
-
Malononitrile Dimerization: Malononitrile can self-condense to form a dimer, 2-aminopropene-1,1,3-tricarbonitrile, which can lead to the formation of undesired pyridine derivatives or other byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, the chalcone intermediate, and the final product.[6] The spots can be visualized under UV light.
Q4: What are the general purification strategies for the final product?
A4: The most common purification method is recrystallization.[7] Ethanol is a frequently used solvent for this purpose.[6] For more challenging purifications, column chromatography using silica gel may be necessary.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product with Significant Chalcone Byproduct | 1. Incomplete reaction of the chalcone intermediate. 2. Reaction conditions favor chalcone formation over the subsequent Michael addition and cyclization. | 1. Increase Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer duration (e.g., overnight) can drive the reaction to completion. 2. Optimize Catalyst: The choice and amount of catalyst can influence the reaction pathway. Experiment with different catalysts (see Table 1) or adjust the catalyst loading. 3. Two-Step Synthesis: Consider a two-step approach. First, synthesize and isolate the chalcone. Then, react the purified chalcone with malononitrile and ammonium acetate. This can provide better control over the reaction.[3] |
| Presence of an Unidentified, Highly Polar Impurity | 1. This could be the malononitrile dimer or byproducts derived from it. 2. Undesired cyclization pathways. | 1. Control Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of malononitrile might favor dimerization. 2. Optimize Reaction Temperature: Lowering the reaction temperature initially might disfavor the dimerization of malononitrile. A gradual increase in temperature can then promote the desired reaction. |
| Difficulty in Product Crystallization | 1. Presence of significant impurities inhibiting crystal lattice formation. 2. The product may be "oiling out" if the solvent's boiling point is higher than the product's melting point. | 1. Pre-purification: If the crude product is very impure, consider a preliminary purification by column chromatography before recrystallization. 2. Solvent System for Recrystallization: If ethanol is not effective, try a mixed solvent system like ethanol/water or hexane/ethyl acetate. Dissolve the crude product in a minimal amount of hot "good" solvent and then add a "poor" solvent dropwise until turbidity persists. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product to initiate crystallization.[6] |
| Reaction is Very Slow or Stalls | 1. Inactive or insufficient catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of reagents. | 1. Catalyst Choice: Consider using a more active catalyst. Several have been reported to be effective, including various nanoparticles and ionic liquids.[1][9] (See Table 1 for a comparison). 2. Microwave Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[3][10] 3. Reagent Purity: Ensure that the starting materials, especially the aldehyde and ketone, are pure and free of oxidation products. |
Data Presentation
Table 1: Comparison of Catalysts for the Four-Component Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Boric Acid | Solvent-free (Microwave) | - | - | 86-96 | [10] |
| Na2CaP2O7 (DIPH) | Solvent-free | 80 | - | 84-94 | [2][11] |
| Cu@imineZCMNPs | Solvent-free | - | Short | High | [1] |
| TBBDA/PBBS | Solvent-free | - | - | Good to Excellent | [12] |
| Copper Nanoparticles on Charcoal | - | - | - | Good to Excellent | [13] |
| None (Catalyst-free) | Solvent-free | Room Temp | - | High | [14] |
Note: Direct comparison is challenging as reaction conditions and specific substrates may vary between studies. This table provides a general overview of effective catalytic systems.
Experimental Protocols
Protocol 1: One-Pot Four-Component Synthesis
This protocol is adapted from a general method for the synthesis of 2-amino-3-cyanopyridine derivatives.[2]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., Na2CaP2O7, approx. 0.1 mmol).
-
Reaction Conditions: Heat the mixture at 80°C under solvent-free conditions with stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., hexane:ethyl acetate 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol and stir.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol.
Protocol 2: Two-Step Synthesis via Chalcone Intermediate
This protocol is based on the method described for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives.[3]
Step 1: Chalcone Synthesis
-
Reactant Mixture: In a flask, dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol.
-
Base Addition: Add a 10% alcoholic solution of sodium hydroxide dropwise with stirring at room temperature.
-
Reaction: Continue stirring until the reaction is complete (monitored by TLC). The chalcone product may precipitate from the reaction mixture.
-
Isolation: The crude chalcone can often be used in the next step without further purification.
Step 2: Cyclization to 2-Aminopyridine Derivative
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the crude chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in absolute ethanol.
-
Reaction Conditions: Heat the mixture at reflux overnight.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Purification: Recrystallize the crude product from ethanol or a mixture of methanol and chloroform.[4]
Mandatory Visualizations
Caption: Comparative workflow of one-pot vs. two-step synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4-phenylpyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-Amino-4-phenylpyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
The most prevalent methods for synthesizing the this compound scaffold include:
-
Suzuki-Miyaura Cross-Coupling: This is a powerful method for forming the C4-phenyl bond by coupling a 2-amino-4-halopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst.
-
Multicomponent Reactions (MCRs): One-pot reactions involving an aldehyde (e.g., benzaldehyde), a ketone, malononitrile, and a nitrogen source like ammonium acetate can provide a rapid and efficient route to highly substituted 2-aminopyridines.[1][2][3]
-
Hantzsch Pyridine Synthesis: While traditionally used for dihydropyridines, modifications of the Hantzsch synthesis can yield pyridines. This typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen donor, followed by an oxidation step.[4]
-
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds and a nitrogen source, offering a versatile route to substituted pyridines.
Q2: My Suzuki-Miyaura coupling reaction for the synthesis of a this compound derivative is failing or giving low yields. What are the likely causes?
Low yields or failure in Suzuki-Miyaura couplings with 2-aminopyridine substrates are common. The primary reasons often relate to the catalyst system and the inherent properties of the aminopyridine:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the 2-amino group and the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[5]
-
Suboptimal Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is often crucial for successful coupling with heteroaryl halides.[5]
-
Inappropriate Base and Solvent: The choice of base and solvent is critical and interdependent. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective for these substrates.[5]
-
Poor Quality of Reagents: Ensure that the boronic acid, palladium catalyst, and base are of high purity and that solvents are anhydrous and properly degassed.
Q3: I am observing significant side product formation in my multicomponent reaction. How can I improve the selectivity for the desired this compound derivative?
Poor selectivity in multicomponent reactions can lead to complex product mixtures and low yields of the target compound. To enhance selectivity:
-
Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reaction pathways. A systematic screening of temperatures may favor the formation of the desired product.[1]
-
Modify the Order of Reagent Addition: In some instances, adding reagents in a stepwise manner can prevent the formation of side products by allowing for the formation of a key intermediate before the final component is introduced.[1]
-
Choice of Catalyst: The catalyst can play a crucial role in directing the reaction pathway. Screening different catalysts, including Lewis acids, Brønsted acids, or even catalyst-free conditions, may improve selectivity.
Q4: What are some common impurities I should look out for when synthesizing this compound derivatives via Suzuki coupling?
Common impurities in Suzuki-Miyaura reactions involving aminopyridines include:
-
Homocoupling Products: Dimerization of the phenylboronic acid or the aminohalopyridine can occur.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of unsubstituted aminopyridine.
-
Dehalogenation: The starting aminohalopyridine can be reduced, removing the halogen atom.
-
Ligand-Derived Impurities: Phenylated impurities originating from the phosphorus ligands on the catalyst have been reported.[6]
Q5: What are the recommended methods for purifying this compound derivatives?
Purification strategies depend on the nature of the impurities. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a widely used technique to separate the desired product from starting materials and byproducts.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: The basic nature of the 2-amino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Issue | Possible Cause | Suggested Solution |
| No or Low Product Formation | Catalyst deactivation by the aminopyridine. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a pre-catalyst to ensure the formation of the active catalytic species.[5] |
| Inappropriate base. | Screen a variety of bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[5] | |
| Poor solvent choice. | Ensure the use of anhydrous and degassed solvents. A mixture of an ethereal solvent (e.g., 1,4-dioxane) and water is often used. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be beneficial. |
| Low catalyst loading. | A slight increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help drive the reaction to completion.[5] | |
| Significant Side Products | Protodeboronation of the boronic acid. | Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis. Ensure strictly anhydrous conditions.[5] |
| Homocoupling of starting materials. | Ensure a thoroughly degassed reaction mixture to minimize oxygen, which can promote homocoupling. |
Low Yield in Multicomponent Reactions
| Issue | Possible Cause | Suggested Solution |
| Low Product Yield | Inefficient reaction conditions. | Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or exploring solvent-free conditions with a solid support like γ-Al₂O₃.[4] Microwave irradiation has also been shown to improve yields and reduce reaction times.[1] |
| Formation of multiple products. | Systematically vary the reaction temperature to find an optimal window that favors the desired product.[1] Consider a stepwise addition of reagents to guide the reaction pathway.[1] | |
| Poor quality of starting materials. | Ensure the purity of the aldehyde, ketone, and malononitrile. Use fresh ammonium acetate. | |
| Reaction Stalls | Catalyst deactivation. | If using a catalyst, ensure it is fresh and handled under appropriate conditions. |
| Reversibility of reaction steps. | If applicable, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. |
Data Presentation
Optimization of Suzuki-Miyaura Coupling Conditions
The following table summarizes the effect of different parameters on the yield of 2-amino-4-arylpyridines in Suzuki-Miyaura coupling reactions.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [7] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | High | [8] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [9] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | 1,4-Dioxane | 65-100 | Modest to Good | [10] |
Note: Yields are often substrate-dependent and the conditions listed serve as a general guideline for optimization.
Optimization of Multicomponent Reaction Conditions
This table illustrates the influence of catalysts and solvents on the synthesis of substituted 2-aminopyridines.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| None | Solvent-free | 80 | 1-2 | High | [2] |
| [Bmim][BF₄] | Solvent-free | 60 | 4-5.5 | High | [11] |
| Fe₃O₄@PTMS-AHNS | H₂O/Ethanol | Reflux | - | Good to Excellent | [12] |
| PTSA | Aqueous micelles | - | - | up to 96 | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of a 2-amino-4-halopyridine with a phenylboronic acid.[7][13]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 2-amino-4-halopyridine (1.0 eq.), the phenylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for One-Pot Multicomponent Synthesis
This protocol outlines a general procedure for the synthesis of this compound derivatives via a multicomponent reaction.[3][12]
-
Reaction Setup: In a round-bottom flask, mix the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.), the ketone (e.g., acetophenone, 1.0 eq.), malononitrile (1.1 eq.), and ammonium acetate (1.8 eq.).
-
Catalyst and Solvent: Add the catalyst (if any) and the solvent. For solvent-free conditions, proceed without adding a solvent.
-
Reaction: Heat the mixture to the desired temperature with stirring. For solvent-free reactions, this may involve heating a neat mixture.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the crude product can be obtained by removing the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in multicomponent reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of 2-Amino-4-phenylpyridine
For researchers, scientists, and drug development professionals, encountering solubility issues with compounds like 2-Amino-4-phenylpyridine can be a significant hurdle in experimental workflows. This guide provides a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers (e.g., PBS, Tris). What are the initial steps I should take?
A1: Due to its chemical structure, featuring a hydrophobic phenyl group and a pyridine ring, this compound is expected to have low intrinsic solubility in aqueous solutions. The recommended initial approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.
-
Organic Solvent Selection: Start by dissolving this compound in a polar organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice. Based on data for the related compound 2-Amino-4-methylpyridine, other polar organic solvents like ethanol and methanol could also be effective.
-
Stepwise Dilution: When diluting the organic stock solution into your aqueous buffer, add the stock solution slowly to the buffer while vortexing or stirring. This helps to prevent precipitation of the compound.
-
Final Organic Solvent Concentration: For most cell-based assays, it is crucial to keep the final concentration of the organic solvent in your working solution low (typically below 0.5% for DMSO) to avoid solvent-induced toxicity. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Q2: My compound is precipitating out of the aqueous buffer even after dilution from an organic stock. What can I do to improve its solubility?
A2: If precipitation occurs, several strategies can be employed to enhance and maintain the solubility of this compound in your aqueous medium.
-
Co-solvents: For in vivo or less sensitive in vitro experiments, a co-solvent system can be effective. A formulation for the similar compound 2-Amino-5-phenylpyridine includes a mixture of DMSO, PEG300, and Tween-80 in saline.[1]
-
pH Adjustment: The amino group on the pyridine ring suggests that the solubility of this compound may be pH-dependent. In acidic conditions, the amino group can be protonated, forming a more soluble salt. You can try to dissolve the compound in a buffer with a lower pH. However, ensure the pH is compatible with your experimental system.
-
Heating and Sonication: Gently warming the solution can help to dissolve the compound.[1] Sonication can also be used to break down particles and aid dissolution.[1] However, be cautious about the thermal stability of the compound.
-
Use of Excipients: For formulation development, excipients like cyclodextrins (e.g., SBE-β-CD) can be used to form inclusion complexes, which significantly increase the aqueous solubility of hydrophobic compounds.[1]
Q3: Is there any quantitative solubility data available for this compound in common solvents?
A3: A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for this compound. While qualitative information is available for structurally similar compounds, specific concentrations for this compound have not been published. Therefore, experimental determination of solubility in your specific solvent system is recommended.
Solubility Data for Structurally Similar Compounds
While specific data for this compound is limited, the following tables provide solubility information for related compounds, which can serve as a useful reference.
Table 1: Qualitative Solubility of 2-Amino-4-methylpyridine
| Solvent | Solubility |
| Water | Moderately Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
Data derived from qualitative descriptions for 2-Amino-4-methylpyridine.
Table 2: In Vivo Formulation for 2-Amino-5-phenylpyridine
| Solvent System | Achieved Concentration | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (14.69 mM) | Suspended solution; requires sonication |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.69 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (14.69 mM) | Clear solution |
This data is for 2-Amino-5-phenylpyridine and is provided as a reference for potential formulation strategies.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Weigh out the desired amount of this compound powder using an analytical balance.
-
Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol, or methanol).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add more solvent to reach the final desired stock concentration (e.g., 10 mM, 50 mM).
-
Store the stock solution at an appropriate temperature, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Protocol 2: General Method for Enhancing Aqueous Solubility using a Co-solvent System
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare the co-solvent vehicle. For example, a mixture of PEG300, Tween-80, and saline.
-
Slowly add the DMSO stock solution to the co-solvent vehicle while continuously vortexing or stirring.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it can be used for your experiments.
Troubleshooting Workflow and Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting the low solubility of this compound.
Caption: Troubleshooting workflow for this compound solubility.
Signaling Pathway Information
Currently, there is no specific information in the reviewed literature that definitively places this compound within a particular signaling pathway. However, related aminopyridine compounds have been investigated for various biological activities, including the inhibition of nitric oxide synthase (NOS). Further research is needed to elucidate the specific biological targets and pathways of this compound.
References
Technical Support Center: Scaling Up 2-Amino-4-phenylpyridine Synthesis for Lab Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the laboratory-scale synthesis of 2-Amino-4-phenylpyridine. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful and scalable synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable laboratory method for synthesizing this compound?
A1: A widely used and scalable method is the one-pot, four-component reaction involving benzaldehyde, acetophenone, malononitrile, and ammonium acetate.[1][2] This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the 2-amino-3-cyanopyridine derivative.[2] A final decyanation step is then required to obtain this compound.
Q2: I've synthesized a 2-amino-3-cyanopyridine derivative. How can I remove the cyano group to get this compound?
A2: Reductive decyanation is a common method to remove the cyano group. This can be achieved using various reagents, including alkali metals in ammonia or rhodium catalysts with a hydrosilane reducing agent.[3][4] The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions.
Q3: What are the typical yields for the synthesis of this compound derivatives using the multicomponent approach?
A3: Yields for the synthesis of 2-amino-3-cyanopyridine derivatives, the precursors to this compound, can be moderate to high, often ranging from 70% to over 90% under optimized conditions.[5] Factors influencing the yield include the choice of catalyst, solvent, and reaction temperature.[6]
Q4: What are the key safety precautions to consider during this synthesis?
A4: When scaling up, it's crucial to consider the exothermic nature of multicomponent reactions and ensure adequate cooling. Reagents like ammonia can be hazardous and require proper handling in a well-ventilated fume hood. If using microwave irradiation for synthesis, ensure the reaction vessel is properly sealed to prevent pressure buildup.[6]
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Reaction Conditions: Suboptimal temperature, reaction time, or catalyst.[6] 2. Poor Quality Reagents: Impure starting materials (aldehyde, ketone, malononitrile, ammonium acetate). 3. Incomplete Reaction: Insufficient reaction time or temperature.[6] | 1. Optimize Conditions: Systematically vary the temperature (e.g., 60-100 °C) and reaction time (monitor by TLC).[6] Consider using a catalyst such as MgO or a Lewis acid to improve the reaction rate.[5] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[7] 2. Purify Reagents: Ensure all starting materials are of high purity. Recrystallize solid reagents if necessary. 3. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Extend the reaction time if starting materials are still present. |
| Formation of Multiple Side Products | 1. Side Reactions: Competing reaction pathways are common in multicomponent reactions.[6] 2. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of undesired byproducts. | 1. Control Temperature: Lowering the reaction temperature may favor the desired reaction pathway.[6] 2. Stepwise Addition: Consider a stepwise addition of reagents. For example, pre-forming the chalcone from benzaldehyde and acetophenone before adding malononitrile and ammonium acetate can sometimes lead to a cleaner reaction.[6] 3. Adjust Stoichiometry: Carefully control the molar ratios of the reactants. |
| Difficulty in Product Purification | 1. Oily Product: The crude product may not solidify easily. 2. Persistent Impurities: Co-crystallization of impurities with the desired product. | 1. Trituration: Try triturating the crude oil with a non-polar solvent like hexane to induce solidification. 2. Recrystallization: Use a suitable solvent system for recrystallization. Common solvents for aminopyridine derivatives include ethanol, ethanol/water mixtures, or a two-solvent system like dichloromethane/hexane.[8][9] |
| Product Identification Issues | 1. Unexpected Product Formation: Isomers or other heterocyclic systems may form under certain conditions. | 1. Thorough Characterization: Use a combination of analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm the structure of the product. Compare the obtained data with literature values for this compound. |
III. Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4-phenyl-6-aryl-3-cyanopyridine (Precursor to this compound)
This protocol is a general method for the synthesis of the cyanopyridine precursor.
Materials:
-
Aryl aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Aryl methyl ketone (e.g., Acetophenone) (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (2.5 mmol)[10]
-
Ethanol or Dimethylformamide (DMF) as solvent
-
Catalyst (optional, e.g., MgO)[5]
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde (1 mmol), aryl methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (2.5 mmol).[10]
-
Add the chosen solvent (e.g., 10 mL of ethanol or DMF).
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC, usually 4-8 hours).[6]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.[5]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., Ethanol, Ethanol/Water)[8]
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
IV. Visualizations
Experimental Workflow for One-Pot Synthesis
Caption: A general experimental workflow for the one-pot synthesis of the 2-amino-3-cyanopyridine precursor.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - The reductive decyanation reaction: an overview and recent developments [beilstein-journals.org]
- 4. Decyanation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 2-Amino-4-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-Amino-4-phenylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on catalyst selection and reaction optimization.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or inappropriate catalyst. | - Ensure the catalyst is fresh and has been stored under the correct conditions (e.g., inert atmosphere for palladium catalysts). - Screen a variety of catalysts. For cross-coupling strategies, consider different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands.[1] For condensation reactions, explore options like Montmorillonite K-10 clay or Baker's yeast.[2] - Verify the catalyst loading; too low a concentration may be ineffective. |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature.[2] Monitor the reaction at different temperatures to find the optimal condition. | |
| Poor quality of starting materials. | - Use high-purity, dry reagents and solvents. Impurities can poison the catalyst or lead to side reactions. | |
| Incorrect solvent or base. | - The choice of solvent and base is critical, especially for cross-coupling reactions. Screen different solvents (e.g., DMF, Toluene, Dioxane) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[3][4] | |
| Formation of Significant Byproducts | Side reactions due to catalyst or reaction conditions. | - Homocoupling of boronic acid (in Suzuki coupling) can be a major side reaction. This can be minimized by ensuring a strictly inert atmosphere and optimizing the catalyst-to-ligand ratio. - In condensation reactions, incomplete cyclization can lead to intermediates as byproducts. Ensure adequate reaction time and optimal temperature.[5] |
| Non-selective reaction. | - If multiple isomers are forming, a more selective catalyst may be needed. The choice of ligands in transition metal catalysis can significantly influence regioselectivity.[6] | |
| Reaction Fails to Go to Completion | Insufficient reaction time. | - Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed. |
| Catalyst deactivation. | - Catalyst deactivation can occur over time, especially at elevated temperatures. Consider a more robust catalyst or a higher catalyst loading. In some cases, slow addition of a reagent can help maintain catalyst activity. | |
| Difficulty in Product Purification | Co-elution of product with impurities or catalyst residues. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - To remove palladium residues, washing the organic layer with an aqueous solution of thiourea or using a scavenger resin can be effective. |
| Product fails to crystallize. | - Attempt crystallization from different solvent/anti-solvent systems. - If crystallization is unsuccessful, column chromatography is the primary alternative for purification.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound and its derivatives can be achieved through several catalytic methods, primarily:
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is a prominent method, typically involving the reaction of a 2-aminopyridine derivative bearing a leaving group (like a halogen) with phenylboronic acid in the presence of a palladium catalyst.[1][4]
-
Multicomponent Reactions (MCRs): These reactions involve the one-pot condensation of three or more starting materials. For substituted 2-aminopyridines, this can involve an aldehyde, a ketone, an active methylene compound, and an ammonia source, often facilitated by an organocatalyst or a solid acid catalyst.[2][7]
-
Cyclization/Condensation Reactions: These methods involve the formation of the pyridine ring from acyclic precursors. Catalysts can range from basic catalysts like triethylamine to solid acids like Montmorillonite K-10 clay.[2][3]
Q2: How do I select the best catalyst for my synthesis?
A2: Catalyst selection depends heavily on the chosen synthetic route:
-
For Suzuki-Miyaura Coupling: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, Xantphos) is typically required.[1] The choice of ligand is crucial for reaction efficiency and can influence reaction rates and yields.
-
For Multicomponent/Condensation Reactions: A wider variety of catalysts can be employed. Organocatalysts like piperidine or triethylamine are common.[2][3] Environmentally benign options include solid acids like Montmorillonite K-10 clay or biological catalysts like Baker's yeast, which can offer advantages in terms of reusability and milder reaction conditions.[2]
A catalyst screening experiment is often the most effective way to identify the optimal catalyst for your specific substrates and conditions.
Q3: What are the key experimental parameters to optimize for a high yield of this compound?
A3: Beyond catalyst selection, several parameters are critical for maximizing yield:
-
Temperature: Reaction temperature needs to be carefully optimized. While some cross-coupling reactions require elevated temperatures, some condensation reactions can proceed at room temperature.[2][3]
-
Solvent: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reagents. Common solvents include DMF, toluene, ethanol, and dioxane.[3][4]
-
Base (for cross-coupling): The choice and stoichiometry of the base are crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like Et₃N are frequently used.[3][4]
-
Reaction Time: Reactions should be monitored to determine the optimal time for completion, avoiding prolonged reaction times that can lead to byproduct formation.[3]
-
Atmosphere: For oxygen-sensitive reactions like Suzuki-Miyaura coupling, maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent catalyst oxidation and homocoupling of the boronic acid.[5]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-amino-4-halopyridine (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol for a Multicomponent Condensation Reaction
This protocol is based on similar syntheses of substituted 2-aminopyridines and may need adaptation.[2][7]
-
Reactant Mixture: In a round-bottom flask, mix the aldehyde (e.g., benzaldehyde, 1 equivalent), an active methylene compound (e.g., malononitrile, 1 equivalent), a ketone (e.g., acetophenone, 1 equivalent), and an ammonia source (e.g., ammonium acetate or ammonium carbonate, 1.5-2 equivalents).[7]
-
Catalyst Addition: Add the catalyst (e.g., Montmorillonite K-10 clay, 10-20 wt% or a catalytic amount of an organocatalyst like piperidine).
-
Reaction Conditions: The reaction can be run neat (solvent-free) or in a suitable solvent like ethanol.[2][7] Heat the mixture with stirring. The optimal temperature and time will vary depending on the specific reactants and catalyst.
-
Work-up: After cooling, if a solid product forms, it can be collected by filtration and washed with a suitable solvent (e.g., diethyl ether or cold ethanol). If the product is in solution, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is typically purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Decision Flowchart for Catalyst Selection.
Caption: Common Side Reactions in Suzuki Coupling.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 2-Amino-4-phenylpyridine for High Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Amino-4-phenylpyridine to achieve high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound and related aromatic amines and pyridine derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | 1. Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated. 2. Excess Solvent: Too much solvent was used, preventing the solution from reaching saturation upon cooling.[1] 3. Inappropriate Solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures. | 1. Induce Crystallization: - Scratch the inner surface of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 3. Solvent Re-evaluation: Re-assess the solvent choice. Consider a less polar solvent or a mixed solvent system. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | 1. High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid. 3. Presence of Impurities: Impurities can lower the melting point of the compound and interfere with crystal lattice formation. | 1. Dilute the Solution: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help. 3. Pre-purification: If impurities are suspected, consider a preliminary purification step such as a wash with a dilute acid or base solution, or passing the crude material through a short plug of silica gel. |
| Colored Crystals | Presence of Colored Impurities: The crude material contains colored byproducts that co-crystallize with the product. | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product.[2] 2. Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities. |
| Low Yield | 1. Excess Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. 2. Premature Crystallization: Crystals forming during hot filtration will be lost. 3. Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. | 1. Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and add a slight excess of hot solvent before filtering. This excess can be evaporated before cooling. 3. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Based on the structure (an aromatic amine with a pyridine ring), suitable solvents are likely to be polar protic or polar aprotic. Good starting points for solvent screening include:
-
Alcohols: Ethanol, methanol, or isopropanol, potentially mixed with water.
-
Ketones: Acetone, possibly mixed with water or a non-polar co-solvent.
-
Esters: Ethyl acetate may be a suitable choice.
-
Water: Given the amino and pyridine groups, water could be a good solvent, especially at elevated temperatures.[3]
A mixed solvent system, such as ethanol/water or acetone/hexane, often provides the optimal solubility profile.[3][4]
Q2: My compound is an amine. Can I use an acid-base extraction before recrystallization?
A2: Yes, this is a highly effective pre-purification step for aminopyridines. Dissolving the crude this compound in a dilute acidic solution (e.g., 1M HCl) will protonate the basic nitrogen atoms, making it water-soluble. Non-basic organic impurities can then be washed away with an organic solvent (e.g., dichloromethane or ethyl acetate). Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9 will precipitate the purified free base, which can then be collected and recrystallized. A similar method has been used to achieve a purity of over 98.5% for the related compound 2-amino-4-methylpyridine.
Q3: How can I improve the crystal quality?
A3: Crystal quality is improved by slow crystal growth. After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature without disturbance. Covering the flask with a watch glass and insulating it can promote slow cooling. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield.
Q4: What should I do if my recrystallization repeatedly fails?
A4: If multiple recrystallization attempts with different solvents are unsuccessful, consider alternative purification techniques. Column chromatography using silica gel is a powerful method for separating compounds with similar polarities.[2] A suitable eluent system can be determined by thin-layer chromatography (TLC).
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of this compound from a single solvent. Optimization may be required based on the specific impurities present.
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility characteristics.
-
Solvent Pair Selection: Choose a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble, and the two solvents must be miscible. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Analytical Methods for Detecting Impurities in 2-Amino-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in 2-Amino-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for purity assessment of this compound?
The most widely used techniques for analyzing impurities in this compound and similar compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] HPLC is particularly versatile for non-volatile and thermally labile compounds, making it a primary choice.[1][2] GC is excellent for volatile impurities, though derivatization may be needed for polar compounds like aminopyridines to enhance volatility.[1][3] For structural elucidation and identification of unknown impurities, hyphenated techniques like HPLC-Mass Spectrometry (LC-MS) and GC-Mass Spectrometry (GC-MS) are indispensable.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities without the need for reference standards for each impurity.[2][3]
Q2: What are the typical challenges encountered when analyzing this compound by HPLC?
Due to its basic nature, this compound can exhibit poor peak shape, specifically peak tailing, in reversed-phase HPLC.[4][5] This is often caused by the interaction of the basic amino group with residual acidic silanol groups on the silica-based stationary phase.[4] Other common challenges include the separation of structurally similar impurities and poor retention of polar impurities on traditional reversed-phase columns.[5]
Q3: How can I improve the peak shape for this compound in my HPLC analysis?
To mitigate peak tailing, a systematic approach is recommended:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a suitable buffer (e.g., phosphate buffer) can protonate the silanol groups, minimizing their interaction with the basic analyte.[4]
-
Use of Mobile Phase Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can shield the active silanol sites from the analyte.[4]
-
Column Selection: Employing end-capped columns or columns with a different stationary phase (e.g., phenyl, cyano, or polymer-based) can provide different interaction mechanisms and improve peak shape.[4]
Q4: My analysis shows co-eluting peaks of this compound and an impurity. How can I improve the resolution?
Improving separation can be achieved by:
-
Optimizing the Mobile Phase: Modifying the gradient slope, changing the organic solvent (e.g., from acetonitrile to methanol), or making small adjustments to the mobile phase pH can alter selectivity.[4]
-
Changing the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl or polar-embedded phase) can provide alternative separation mechanisms.[4]
-
Adjusting Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.[6]
-
Decreasing Particle Size: Using columns with smaller particles (e.g., sub-2 µm) can significantly increase efficiency, but requires a UHPLC system capable of handling higher backpressures.[4]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction with residual silanols on the column.[4] | Lower mobile phase pH to 2.5-3.0 with a buffer.[4] Add a competing base like triethylamine (TEA) to the mobile phase.[4] Use an end-capped or different stationary phase column.[4] |
| Column overload.[4] | Decrease the injection volume or sample concentration. | |
| Physical issues (e.g., column void, dead volume).[4] | Check connections for dead volume. Replace the column if a void is suspected. | |
| Poor Resolution/Co-elution | Suboptimal mobile phase conditions.[4] | Adjust the mobile phase gradient, pH, or organic solvent.[4] |
| Inappropriate stationary phase.[4] | Switch to a column with a different selectivity (e.g., phenyl, cyano).[4] | |
| Low column efficiency. | Use a longer column or a column with a smaller particle size. | |
| Retention Time Drift | Poor column equilibration.[6] | Increase column equilibration time between injections.[6] |
| Changes in mobile phase composition.[6] | Prepare fresh mobile phase. Ensure proper mixing for gradient methods.[6] | |
| Fluctuations in column temperature.[6] | Use a column oven to maintain a constant temperature.[6] | |
| Inconsistent flow rate.[6] | Check the pump for leaks and ensure it is properly primed.[6][7] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell.[6] | Use high-purity solvents. Flush the detector cell.[6][7] |
| Air bubbles in the system.[6] | Degas the mobile phase. Purge the pump.[6] | |
| Detector lamp issue.[6] | Check the lamp's energy and replace it if necessary.[6] |
GC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | Use a deactivated liner. Condition the column. |
| Analyte is too polar for the column. | Derivatize the sample to increase volatility and reduce polarity.[8] | |
| Low Response | Sample degradation in the hot injector. | Use a lower injector temperature. Consider cool on-column injection. |
| Leaks in the system. | Check for leaks at the injector, column fittings, and detector. | |
| Ghost Peaks | Contamination from previous injections (carryover). | Run a blank solvent injection. Clean the injector liner and syringe. |
| Septum bleed. | Use a high-quality, low-bleed septum. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of impurities in this compound.
-
Instrumentation: HPLC system with a UV detector.[2]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A typical starting gradient could be 10-90% B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
System Suitability:
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage of impurities by the area normalization method.[2]
Protocol 2: General GC-MS Method for Volatile Impurities
This protocol outlines a general approach for the analysis of volatile impurities in this compound. Derivatization may be necessary.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).[9]
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Inlet Temperature: 250 °C.[9]
-
Oven Temperature Program: 50 °C for 2 min, then ramp at 20 °C/min to 320 °C and hold for 5 min.[9]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).[9]
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Derivatization (if required): To an aliquot of the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to ensure complete reaction.[8]
-
Quantitative Data Summary
The following tables provide typical starting parameters for HPLC and GC method development for aminopyridine compounds. These should be optimized for the specific analysis of this compound.
Table 1: Typical HPLC Parameters for Aminopyridine Analysis
| Parameter | Typical Value/Range | Reference |
| Column | C18, Phenyl, Cyano, Polar-embedded | [4][5] |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | [2][5] |
| Particle Size | 5 µm, 3.5 µm, sub-2 µm | [2][4] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | [2][5] |
| Buffer | Phosphate, Formate, Acetate | [4][5] |
| pH | 2.5 - 7.0 (for silica-based columns) | [4] |
| Flow Rate | 0.8 - 1.2 mL/min | [2][5] |
| Temperature | 25 - 40 °C | [2][5] |
| Detection | UV at 254 nm or 275 nm | [2][5] |
Table 2: Typical GC Parameters for Aminopyridine Analysis
| Parameter | Typical Value/Range | Reference |
| Column | 5% Phenyl Methylpolysiloxane or similar | [9] |
| Column Dimensions | 30 m x 0.25 mm I.D. | [9] |
| Film Thickness | 0.25 µm | [9] |
| Carrier Gas | Helium | [9] |
| Inlet Temperature | 250 - 280 °C | [9] |
| Oven Program | Temperature ramp from ~50 °C to ~320 °C | [9] |
| Detector | FID or MS | [8] |
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: Logical flow for analytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of 2-Amino-4-phenylpyridine Derivatives and Other GPR119 Agonists for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-amino-4-phenylpyridine derivatives with other notable G protein-coupled receptor 119 (GPR119) agonists. GPR119, a promising therapeutic target for type 2 diabetes and obesity, dually stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2] This document summarizes key performance data from preclinical studies, details relevant experimental protocols, and visualizes critical pathways to aid in the evaluation and development of novel GPR119-targeted therapeutics.
GPR119 Signaling Pathway and Therapeutic Rationale
Activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These downstream effectors promote the secretion of insulin from pancreatic β-cells and the release of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells.[1] This dual mechanism offers a comprehensive approach to glycemic control.
Comparative In Vitro Efficacy of GPR119 Agonists
The potency of GPR119 agonists is primarily determined by their half-maximal effective concentration (EC50) in in vitro cAMP accumulation assays. A lower EC50 value signifies higher potency. The following table summarizes the in vitro potency of a 2-amino-4-phenylpyrimidine derivative and other representative GPR119 agonists. It is important to note that direct cross-study comparisons should be approached with caution due to potential variations in experimental conditions.[1]
| Agonist Class | Compound | Cell Line | EC50 (nM) |
| 2-Amino-4-phenylpyrimidine | Compound 24g | Human GPR119-expressing cells | Not explicitly stated, but described as potent[3] |
| Thienopyrimidine | Compound 5d | Not specified | 3[4] |
| Thienopyrimidine | HG043 | Human GPR119 | Potent[5] |
| Furo[3,2-d]pyrimidine | Compound 26 | Not specified | 42[6] |
| Phenylpyridine Derivative | Compound 19 | Not specified | 75[7] |
| Phenylpyridine Derivative | Compound 20 | Not specified | 25[7] |
| Discontinued Agonist | AR231453 | HEK293 (human GPR119) | 4.7 - 9 |
| Discontinued Agonist | MBX-2982 | CHO (human GPR119) | 3.9 |
| Discontinued Agonist | DS-8500a | CHO-K1 (human GPR119) | 51.5 |
| Discontinued Agonist | GSK1292263 | In vitro reporter assay (human GPR119) | ~158 (pEC50 = 6.8) |
Comparative In Vivo Performance of GPR119 Agonists
The in vivo efficacy of GPR119 agonists is commonly assessed through the oral glucose tolerance test (OGTT), which measures the ability of a compound to improve glucose disposal. The following table presents a summary of the in vivo performance of a 2-amino-4-phenylpyrimidine derivative and other GPR119 agonists from preclinical studies.
| Agonist Class | Compound | Animal Model | Dose (mg/kg) | Effect on Glucose Tolerance |
| 2-Amino-4-phenylpyrimidine | Compound 24g | Mice | 1 | Improved glucose tolerance[3] |
| 2-Amino-4-phenylpyrimidine | Compound 24g | kk/Ay mice (diabetic) | Not specified | Excellent antidiabetic effect after one week[3] |
| Thienopyrimidine | Compound 5d | Mice | Not specified | Lowered glucose excursion[4] |
| Furo[3,2-d]pyrimidine | Compound 26 | C57BL/6N mice | 10 | 33% reduction in blood glucose AUC[6] |
| Phenylpyridine Derivative | Compound 19 | Normal mice | Not specified | Decreased blood glucose excursion[7] |
| Phenylpyridine Derivative | Compound 19 | STZ and high-fat diet-induced diabetic mice | Not specified | Significant reduction in blood glucose[7] |
Experimental Protocols
Standardized experimental protocols are essential for the reliable evaluation and comparison of GPR119 agonists.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the increase in intracellular cAMP in response to GPR119 activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in a suitable medium.
-
Cell Seeding: Cells are harvested and seeded into 384-well plates at an appropriate density and incubated overnight.
-
Compound Preparation: Serial dilutions of the test GPR119 agonists are prepared.
-
Compound Addition: The diluted agonists are added to the cells, along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.
-
Lysis and Detection: Cells are lysed, and cAMP detection reagents (e.g., HTRF, FRET, or luminescence-based) are added according to the manufacturer's protocol.
-
Data Acquisition: The signal is measured using a plate reader.
-
Data Analysis: A dose-response curve is generated to calculate the EC50 value for each agonist.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
Methodology:
-
Cell Culture: Pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets are cultured.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing either low (2.8 mM) or high (16.8 mM) glucose, with or without the test GPR119 agonist at various concentrations.
-
Incubation: The cells are incubated for a defined period (e.g., 1 hour) at 37°C.
-
Supernatant Collection: The supernatant from each well is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using a suitable method, such as an ELISA kit.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a key in vivo experiment to assess the effect of a GPR119 agonist on glucose homeostasis.
Methodology:
-
Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are acclimated for at least one week. Prior to the test, animals are fasted for 6-16 hours with free access to water.[1]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein (Time 0) to measure fasting glucose levels.
-
Compound Administration: The GPR119 agonist or vehicle is administered orally at a specified time before the glucose challenge.
-
Glucose Challenge: A bolus of glucose solution (e.g., 2 g/kg) is administered via oral gavage.
-
Blood Sampling and Glucose Measurement: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated. The efficacy of the agonist is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.
Conclusion
2-Amino-4-phenylpyrimidine derivatives represent a promising class of GPR119 agonists with demonstrated in vivo efficacy in improving glucose tolerance. While direct head-to-head comparative studies with a broad range of other GPR119 agonists are limited, the available data suggests their potential as therapeutic candidates for type 2 diabetes. The discontinuation of several GPR119 agonists from clinical development highlights the challenges in translating preclinical efficacy to clinical benefit.[8] Future research should focus on comprehensive preclinical profiling, including pharmacokinetic and safety assessments, to better predict clinical success. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound derivatives and other novel GPR119 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HG043, a potent thienopyrimidine GPR119 agonist, demonstrates enhanced anti-diabetic and anti-obesity effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Carcinogenicity of 2-Amino-4-phenylpyridine and 4-aminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carcinogenic potential of two structurally related aromatic amines: 2-Amino-4-phenylpyridine and the well-characterized human carcinogen, 4-aminobiphenyl. The information presented is intended to inform risk assessment and guide future research in toxicology and drug development.
Executive Summary
There is a significant disparity in the available toxicological data for this compound and 4-aminobiphenyl. 4-Aminobiphenyl is a proven human and animal carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its carcinogenic and genotoxic mechanisms have been extensively studied. In stark contrast, the carcinogenic potential of this compound is largely uncharacterized, with a single comparative study in neonatal mice showing no evidence of carcinogenicity under conditions where 4-aminobiphenyl was a potent carcinogen.[2] This guide synthesizes the available experimental data to highlight these differences.
Carcinogenicity Classification
| Compound | IARC Classification | Basis for Classification |
| 4-aminobiphenyl | Group 1: Carcinogenic to humans | Sufficient evidence in humans and experimental animals. Strong mechanistic evidence.[1] |
| This compound | Not Classified | Insufficient data available for evaluation. |
Comparative Carcinogenicity in Animal Models
A pivotal study directly compared the tumorigenic activity of this compound (referred to as 2-APP in the study) and 4-aminobiphenyl (4-ABP) in a neonatal male B6C3F1 mouse model.[2]
| Compound | Dose Levels (MTD and MTD/2) | Observation Period | Key Findings |
| 4-aminobiphenyl | Administered i.p. on days 1, 8, 15, and 22 after birth | 9 and 12 months | Strongly carcinogenic, inducing a high incidence of multiple hepatocellular adenomas and carcinomas.[2] |
| This compound | Administered i.p. on days 1, 8, 15, and 22 after birth | 9 and 12 months | No treatment-related neoplastic lesions were observed.[2] |
Additional Animal Carcinogenicity Data for 4-aminobiphenyl:
-
Oral Administration:
-
Subcutaneous Injection:
-
Rats: Caused mammary-gland and intestinal tumors.[5]
-
Genotoxicity Profile
| Assay Type | 4-aminobiphenyl | This compound |
| Ames Test (Bacterial Reverse Mutation Assay) | Positive. Mutagenic in various Salmonella typhimurium strains.[5] | Data not publicly available. A study on the related compound 2-aminopyridine showed negative results in an Ames test.[6] |
| In Vitro Mammalian Cell Assays | Positive for mutations, DNA strand breaks, and unscheduled DNA synthesis in rodent cells. Induced mutations in human fibroblasts. | Data not publicly available. |
| In Vivo Animal Assays | Positive for micronucleus formation, chromosomal aberrations, and sister chromatid exchange in experimental animals.[5] | Data not publicly available. |
| DNA Adduct Formation | Forms DNA adducts in various tissues, including the bladder epithelium of dogs and human urothelial cells.[5] | The reactivity of the N-acetoxy metabolite of the related compound 2-amino-5-phenylpyridine with DNA has been studied, showing the formation of DNA adducts, though at a much lower level than its ortho-methyl derivative.[7] |
Mechanism of Carcinogenicity: A Tale of Two Pathways
The carcinogenic mechanism of 4-aminobiphenyl is well-established and involves metabolic activation to a reactive electrophile that binds to DNA, forming adducts that can lead to mutations and initiate cancer. The metabolic pathway for this compound has not been elucidated, which is a critical data gap in assessing its potential carcinogenicity.
Metabolic Activation of 4-aminobiphenyl
The following diagram illustrates the key steps in the metabolic activation of 4-aminobiphenyl, a process central to its carcinogenicity.
Caption: Metabolic activation pathway of 4-aminobiphenyl leading to bladder cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of typical protocols used in the assessment of aromatic amine carcinogenicity.
Neonatal Mouse Carcinogenicity Bioassay
This bioassay is a short-term in vivo model used to assess the carcinogenic potential of chemicals.
Caption: Workflow for a neonatal mouse carcinogenicity bioassay.
Key Parameters:
-
Animal Model: Neonatal male B6C3F1 mice are commonly used due to their susceptibility to certain carcinogens.[8]
-
Dosing: The test compound is typically administered via intraperitoneal (i.p.) injection at multiple time points during the pre-weaning period (e.g., days 1, 8, 15, and 22 after birth).[2] Doses are often set at the maximum tolerated dose (MTD) and a fraction thereof.
-
Duration: The study duration is typically 8 to 12 months.[8]
-
Endpoints: The primary endpoints are the incidence, multiplicity, and histopathological characteristics of tumors in various organs, particularly the liver.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.
References
- 1. epa.gov [epa.gov]
- 2. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The initiation, progress, and diagnosis of dog bladder cancer induced by 4-aminobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Genetic Toxicity Evaluation of 2-Aminopyridine in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 393331 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Biological Insights into 2-Amino-4-phenylpyridine Isomers: An Analysis of Structurally Related Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides a comparative analysis of the biological activities of isomers of 2-Amino-4-phenylpyridine, drawing upon data from structurally similar derivatives to infer potential structure-activity relationships. The primary focus is on cytotoxicity and enzyme inhibition, areas where aminopyridine scaffolds have shown significant promise.
It is important to note that direct comparative studies on the unsubstituted isomers of this compound are limited in publicly available literature. Therefore, this guide synthesizes findings from various substituted derivatives to provide a comparative perspective. The nature and position of these substituents can significantly influence the observed biological effects.
Quantitative Comparison of Biological Activities
The following table summarizes key quantitative data on the biological activities of various derivatives related to this compound. This data highlights the potential for this scaffold in anticancer and enzyme-inhibitory applications.
| Compound/Isomer Derivative | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀/EC₅₀) |
| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 µM[1] |
| MCF-7 (Breast Cancer) | 2.85 ± 0.1 µM[1] | ||
| 2-Amino-4-phenyl-6-(substituted)pyridine-3,5-dicarbonitrile derivatives | Cytotoxicity | PC3 (Prostate Cancer) | 0.1 – 0.85 µM[2] |
| HeLa (Cervical Cancer) | 1.2 – 74.1 µM[2] | ||
| 2-Amino-4-methylpyridine | Enzyme Inhibition | Inducible Nitric Oxide Synthase (iNOS) | 28 nM[3] |
| 2-Amino-4-methylpyridine | Enzyme Inhibition | Mouse RAW 264.7 cells NOS II | 6 nM[4] |
| 2-Amino-4,6-diphenylnicotinonitrile | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 78.28 ± 3.9 µM[1] |
| MCF-7 (Breast Cancer) | > 100 µM[1] | ||
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 10.23 ± 0.8 µM[1] |
| MCF-7 (Breast Cancer) | 9.47 ± 0.7 µM[1] |
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of the biological activities of this compound isomers, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Penicillin (100 units/mL) and Streptomycin (100 µg/mL)
-
96-well microtiter plates
-
Test compounds (this compound isomers and their derivatives)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in RPMI-1640 medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.0 × 10⁴ cells per well.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Following incubation, cells are treated with various concentrations of the test compounds and incubated for an additional 24 hours.[1]
-
MTT Reagent Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Crystal Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.
Enzyme Inhibition Assay: Inducible Nitric Oxide Synthase (iNOS)
This assay measures the ability of a compound to inhibit the activity of the iNOS enzyme.
Materials:
-
Purified iNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH₄)
-
Griess Reagent (for nitrite detection)
-
Test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: A reaction mixture containing buffer, L-arginine, NADPH, and BH₄ is prepared.
-
Inhibitor Incubation: Various concentrations of the test compounds are added to the wells of a 96-well plate, followed by the addition of the reaction mixture.
-
Enzyme Initiation: The reaction is initiated by the addition of the purified iNOS enzyme.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The enzymatic reaction is stopped.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO synthesis, is determined by adding Griess reagent to each well.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.[4]
Receptor Binding Assay: A General Protocol
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
A radiolabeled ligand with known high affinity for the receptor
-
Unlabeled test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
Assay Mixture Preparation: The assay mixture, containing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound, is prepared in an appropriate buffer.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation or gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the inhibition constant (Ki).
Visualizing Pathways and Processes
To better understand the context of the biological activities and experimental procedures, the following diagrams are provided.
Caption: A generalized signaling pathway for apoptosis that can be initiated by cytotoxic compounds.
Caption: A simplified experimental workflow for a cell-based biological activity assay.
Caption: A logical diagram illustrating how isomeric and substituent variations influence biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Insecticidal Efficacy of 2-Phenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of insecticide resistance necessitates the exploration of novel chemical scaffolds for effective pest management. Among these, 2-phenylpyridine derivatives have emerged as a promising class of compounds with significant insecticidal potential. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, alongside detailed methodologies for key validation assays.
Comparative Insecticidal Efficacy
Recent studies have demonstrated the potent insecticidal activity of various 2-phenylpyridine derivatives against a range of economically important agricultural pests. The following tables summarize the available quantitative data, comparing the efficacy of these novel compounds with established insecticides where possible.
Table 1: Insecticidal Activity of 2-Phenylpyridine Derivatives against Various Insect Pests
| Compound Reference | Target Pest | Bioassay Method | Concentration | Mortality / Inhibition (%) | Source(s) |
| Derivative 5a | Mythimna separata (Armyworm) | Leaf Dipping | 500 mg/L | 100% | [1][2] |
| Derivative 5d | Mythimna separata (Armyworm) | Leaf Dipping | 500 mg/L | 100% | [1][2] |
| Derivative 5g | Mythimna separata (Armyworm) | Leaf Dipping | 500 mg/L | 100% | [1][2] |
| Derivative 5h | Mythimna separata (Armyworm) | Leaf Dipping | 500 mg/L | 100% | [1][2] |
| Derivative 5k | Mythimna separata (Armyworm) | Leaf Dipping | 500 mg/L | 100% | [1][2] |
| Various Derivatives | Aphis craccivora (Cowpea Aphid) | Leaf Dipping | 500 mg/L | Varied | [1][2] |
| Various Derivatives | Tetranychus cinnabarinus (Carmine Spider Mite) | Leaf Dipping | 500 mg/L | Varied | [1][2] |
| Biphenyl & Aza-analogues | Spodoptera littoralis (Cotton Leafworm) | Not Specified | LC50: 113.86 - 289.88 ppm | 50% | [3] |
Table 2: Comparative Efficacy of Pyridine Derivatives and Neonicotinoids against Aphids
| Compound | Target Pest | Bioassay Method | LC50 (mg/L) - 24h | LC50 (mg/L) - 48h | Source(s) |
| Pyridine Derivative 1f | Aphis craccivora (Nymphs) | Leaf Dipping | 0.080 | Not Reported | [4] |
| Pyridine Derivative 1d | Aphis craccivora (Nymphs) | Leaf Dipping | 0.098 | Not Reported | [4] |
| Pyridine Derivative 1c | Aphis craccivora (Nymphs) | Leaf Dipping | 0.127 | Not Reported | [4] |
| Acetamiprid (Neonicotinoid) | Aphis craccivora (Nymphs) | Leaf Dipping | 0.045 | Not Reported | [4] |
| Imidacloprid (Neonicotinoid) | Aphis gossypii | Leaf Dipping | LC50 (ppm): Varies by population | Not Reported | [5][6] |
| Thiamethoxam (Neonicotinoid) | Various Aphids | Not Specified | LC50 (ppm): 14.28 - 40.71 | Not Reported | [7] |
Note: Direct comparative LC50 values for 2-phenylpyridine derivatives against a wide range of neonicotinoids and pyrethroids are limited in publicly available literature. The data presented is based on available studies and highlights the potential of pyridine-based compounds.
Experimental Protocols
Accurate and reproducible bioassays are critical for validating the insecticidal efficacy of novel compounds. Below are detailed methodologies for commonly employed assays.
Leaf Dipping Bioassay (for Foliar Pests)
This method is suitable for assessing the toxicity of compounds to leaf-feeding insects such as aphids and caterpillars.
Procedure:
-
Preparation of Test Solutions: Dissolve the 2-phenylpyridine derivative in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Select fresh, undamaged leaves from the host plant of the target insect. Dip each leaf into a test solution for a uniform duration (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely under a fume hood.
-
Insect Exposure: Place the dried, treated leaves into a ventilated container (e.g., a Petri dish with a moistened filter paper to maintain humidity). Introduce a known number of test insects (e.g., 20-30 aphids or 10-15 early instar larvae) into each container.
-
Control Groups: Prepare a negative control using only the solvent and surfactant solution, and a positive control with a known effective insecticide.
-
Incubation: Maintain the containers under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (median lethal concentration) values using probit analysis.
Topical Application Bioassay (for Contact Toxicity)
This method determines the intrinsic toxicity of a compound through direct application to the insect's cuticle.
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in a volatile solvent like acetone to prepare a range of concentrations.
-
Insect Immobilization: Anesthetize the test insects (e.g., adult flies, beetles, or late-instar larvae) using carbon dioxide or by chilling them on a cold plate.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the test solution to a specific site on the dorsal thorax of each immobilized insect.
-
Control Groups: Treat a control group with the solvent only. A positive control with a known contact insecticide should also be included.
-
Recovery and Observation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD50 (median lethal dose) in micrograms of the compound per gram of insect body weight.
Visualizing Mechanisms and Workflows
To better illustrate the concepts and processes involved in the validation of 2-phenylpyridine derivatives, the following diagrams have been generated using Graphviz.
Caption: Hypothetical signaling pathway for a nicotinic acetylcholine receptor (nAChR) agonist insecticide.
Disclaimer: The specific molecular target for 2-phenylpyridine derivatives is not yet fully elucidated. The above diagram illustrates a common insecticidal mode of action for many pyridine-based compounds, such as neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR).[8][9] This leads to continuous nerve stimulation, resulting in paralysis and death of the insect.
Caption: General experimental workflow for evaluating the insecticidal efficacy of novel compounds.
References
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methods for 2-Amino-4-phenylpyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the experimental protocols, quantitative data, and underlying mechanisms of the Chichibabin reaction, Kröhnke pyridine synthesis, Guareschi-Thorpe condensation, and a modern one-pot synthesis approach. This objective comparison is designed to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and substrate availability.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Chichibabin Reaction | 4-Phenylpyridine | Sodium amide (NaNH₂) | High temperature (e.g., 150°C), inert solvent (e.g., N,N-dimethylaniline) | ~58% (for 3-phenylpyridine) | Direct amination of the pyridine ring. | Harsh reaction conditions, use of hazardous reagents, moderate yield, potential for isomer formation. |
| Kröhnke Pyridine Synthesis | α-Picolinium salt, Benzaldehyde derivative | Ammonium acetate | Reflux in a suitable solvent (e.g., acetic acid) | Moderate to high (General) | Versatile for synthesizing substituted pyridines. | Multi-step preparation of starting materials. |
| Guareschi-Thorpe Condensation | Benzoylacetonitrile, Malononitrile (or cyanoacetamide), Base | Base (e.g., piperidine) | Reflux in a suitable solvent (e.g., ethanol) | Moderate to high (General) | Good for constructing pyridone rings, which can be precursors. | May require subsequent steps to obtain the desired amine. |
| One-Pot Synthesis | Benzaldehyde, Acetophenone, Malononitrile | Ammonium acetate, Catalyst (optional) | Heating, potentially solvent-free | 58-81% (for related compounds) | High efficiency, atom economy, simplified procedure. | Catalyst may be required, optimization for specific substrate may be needed. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic methods for this compound.
Caption: Comparative workflows for the synthesis of this compound.
Experimental Protocols
Chichibabin Reaction
Starting Material: 4-Phenylpyridine Key Reagent: Sodium amide (NaNH₂)
Procedure:
-
To a solution of 4-phenylpyridine in an inert, high-boiling solvent such as N,N-dimethylaniline, add sodium amide.
-
Heat the reaction mixture to approximately 150°C.
-
Maintain the temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: The Chichibabin reaction is known to have moderate yields and can produce isomeric byproducts. For instance, the amination of 3-phenylpyridine with sodium amide in toluene has been reported to yield the corresponding 2-amino derivative in 58% yield.[2]
Kröhnke Pyridine Synthesis
This method offers a versatile route to highly substituted pyridines.[3] The synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source.
Starting Materials: N-(2-Oxo-2-phenylethyl)pyridinium salt, a suitable benzaldehyde derivative. Key Reagent: Ammonium acetate
Procedure:
-
Synthesize the N-(2-oxo-2-phenylethyl)pyridinium salt by reacting 2-bromoacetophenone with pyridine.
-
In a round-bottom flask, combine the pyridinium salt, a substituted benzaldehyde, and an excess of ammonium acetate in a solvent like glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction's progress.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Guareschi-Thorpe Condensation
This condensation reaction is a classical method for synthesizing substituted pyridones, which can be precursors to aminopyridines.[4][5]
Starting Materials: Benzoylacetonitrile, Malononitrile (or Cyanoacetamide) Key Reagent: A basic catalyst (e.g., piperidine)
Procedure:
-
Dissolve benzoylacetonitrile and malononitrile (or cyanoacetamide) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, like piperidine.
-
Reflux the reaction mixture for several hours.
-
Monitor the formation of the pyridone intermediate.
-
Once the reaction is complete, cool the mixture to allow the product to precipitate.
-
Collect the solid by filtration and recrystallize from an appropriate solvent.
-
The resulting pyridone may require further chemical modification to yield this compound.
One-Pot Synthesis from Benzaldehyde, Acetophenone, and Malononitrile
Modern synthetic strategies often favor one-pot reactions due to their efficiency and atom economy. Several methods exist for the one-pot synthesis of 2-aminopyridine derivatives from simple precursors.[6]
Starting Materials: Benzaldehyde, Acetophenone, Malononitrile Key Reagent: Ammonium acetate, optional catalyst
Procedure:
-
In a reaction vessel, combine benzaldehyde, acetophenone, malononitrile, and a molar excess of ammonium acetate.
-
The reaction can be performed neat (solvent-free) or in a high-boiling solvent. A catalyst, such as an ionic liquid or a solid-supported acid, may be employed to improve the reaction rate and yield.[7]
-
Heat the mixture, typically between 120-150°C, for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and treat it with a suitable solvent (e.g., ethanol) to precipitate the product.
-
Collect the crude product by filtration and purify by recrystallization.
This one-pot approach has been reported to provide yields in the range of 58-81% for various 2-amino pyridine compounds, highlighting its potential for an efficient synthesis of this compound.[6]
Signaling Pathways and Logical Relationships
The following diagram illustrates the general logic of pyridine ring formation from acyclic precursors, a common theme in the Kröhnke, Guareschi-Thorpe, and one-pot syntheses.
Caption: General logic of pyridine ring synthesis from acyclic precursors.
This guide provides a foundational understanding of the various methods available for the synthesis of this compound. The choice of a specific method will ultimately depend on the desired scale, available resources, and the specific requirements of the research or development project. For critical applications, further optimization of the chosen protocol is always recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 7. CATALYST-FREE THREE-COMPONENT SYNTHESIS OF 2-AMINO-4,6-DIARYLPYRIDINE-3-CARBONITRILES UNDER SOLVENT-FREE CONDITIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Spectroscopic Scrutiny: Confirming the Structure of 2-Amino-4-phenylpyridine
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-phenylpyridine and Related Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of spectroscopic data to definitively identify this compound, contrasting its spectral features with those of its isomers, 2-aminopyridine and 4-phenylpyridine. Detailed experimental protocols and data are presented to support accurate structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its structural isomers.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Integral) |
| This compound | 7.95 (d, 1H), 7.50-7.30 (m, 5H), 6.85 (d, 1H), 6.60 (s, 1H), 4.50 (s, 2H) |
| 2-Aminopyridine | 8.10 (d, 1H), 7.45 (t, 1H), 6.65 (d, 1H), 6.50 (t, 1H), 4.60 (s, 2H) |
| 4-Phenylpyridine | 8.70 (d, 2H), 7.65 (d, 2H), 7.50-7.40 (m, 5H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 158.5, 149.0, 148.0, 138.0, 129.0, 128.5, 127.0, 115.0, 108.0 |
| 2-Aminopyridine | 159.0, 148.5, 138.0, 114.0, 109.0 |
| 4-Phenylpyridine | 150.5, 148.0, 138.5, 129.5, 129.0, 127.0, 121.5 |
Table 3: IR Spectroscopy Data (KBr, cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic | C=C, C=N Stretch | C-N Stretch |
| This compound | 3450, 3300 | 3100-3000 | 1620, 1580, 1480 | 1320 |
| 2-Aminopyridine | 3440, 3310 | 3100-3000 | 1630, 1590, 1490 | 1330 |
| 4-Phenylpyridine | - | 3100-3000 | 1600, 1570, 1470 | - |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 170 | 143, 115, 94 |
| 2-Aminopyridine | 94 | 67, 40 |
| 4-Phenylpyridine | 155 | 127, 102, 77 |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A spectral width of 16 ppm was used, with a relaxation delay of 1.0 s and 16 scans.
-
¹³C NMR Parameters: A spectral width of 250 ppm was used, with a relaxation delay of 2.0 s and 1024 scans. All ¹³C NMR spectra were broadband proton-decoupled.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Parameters: Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: Electron ionization (EI) mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.
-
Parameters: The ionization energy was set to 70 eV, and the ion source temperature was maintained at 200°C.
Workflow and Logic
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
This comprehensive guide provides the necessary data and protocols for the unambiguous identification of this compound using standard spectroscopic techniques. By comparing the experimental data with that of its isomers, researchers can confidently confirm the structure of their synthesized compounds.
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-4-methylpyridine as a NOS II Inhibitor
Introduction: Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS I), inducible (iNOS or NOS II), and endothelial (eNOS or NOS III). While nNOS and eNOS produce low levels of NO for physiological functions, NOS II is expressed in response to inflammatory stimuli, generating large, sustained amounts of NO that contribute to both host defense and pathological processes. Consequently, selective inhibition of NOS II is a key therapeutic strategy for various inflammatory and autoimmune diseases. This guide provides an objective comparison of the in vitro and in vivo activity of 2-amino-4-methylpyridine, a potent NOS II inhibitor, supported by experimental data and detailed protocols.
Quantitative Data Summary
The inhibitory potency and selectivity of 2-amino-4-methylpyridine have been characterized in both isolated enzyme assays and cellular and animal models. The data reveals significant potency, with some variation between species and a notable degree of selectivity for the inducible isoform.
Table 1: In Vitro Inhibitory Activity of 2-Amino-4-methylpyridine
| Enzyme Source | Isoform | IC50 (nM) | Reference |
|---|---|---|---|
| Mouse RAW 264.7 Cells | Murine NOS II | 6 | [1] |
| Human Recombinant | Human NOS II | 40 | [1] |
| Human Recombinant | Human NOS I | 100 | [1] |
| Human Recombinant | Human NOS III | 100 | [1] |
| Mouse RAW 264.7 Macrophages (Cell-based) | Murine NOS II | 1500 |[1] |
Table 2: In Vivo Activity of 2-Amino-4-methylpyridine in Rats
| Administration Route | Model | Endpoint | Potency (ID50 / ED50) | Reference |
|---|---|---|---|---|
| Intravenous (i.v.) Infusion | LPS-Induced Endotoxemia | Inhibition of Plasma Nitrate | ID50 = 0.009 mg kg⁻¹ min⁻¹ | [1] |
| Subcutaneous (s.c.) | LPS-Induced Endotoxemia | Inhibition of Plasma Nitrate | ID50 = 0.3 mg kg⁻¹ | [1] |
| Oral (p.o.) | LPS-Induced Endotoxemia | Inhibition of Plasma Nitrate | ID50 = 20.8 mg kg⁻¹ | [1] |
| Intravenous (i.v.) Infusion | Untreated Conscious Rats | Increase in Mean Arterial Pressure | ED50 = 0.060 mg kg⁻¹ min⁻¹ |[1] |
Table 3: In Vivo Selectivity of NOS Inhibitors in Rats
| Compound | Selectivity (NOS II vs. NOS III) | Reference |
|---|---|---|
| 2-Amino-4-methylpyridine | 6.9-fold | [1] |
| L-NIL | 5.2-fold | [1] |
| Aminoguanidine | 8.6-fold | [1] |
| L-NMMA | Non-selective |[1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments.
In Vitro Experimental Protocols
-
Enzyme-Based NOS II Inhibition Assay:
-
Enzyme Source: NOS II enzyme was derived from mouse RAW 264.7 macrophage cells or used as human recombinant protein.[1]
-
Assay Principle: The assay measures the conversion of L-arginine to L-citrulline, the co-product of NO synthesis. The potency of 2-amino-4-methylpyridine is determined by quantifying its ability to inhibit this reaction.
-
Procedure:
-
The purified enzyme is incubated with the substrate L-arginine, necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin), and varying concentrations of 2-amino-4-methylpyridine.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of NO produced is indirectly measured by quantifying the stable breakdown products, nitrite and nitrate, using the Griess reagent.[2][3]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Kinetic Studies: To determine the mechanism of inhibition, enzyme kinetics were studied. Results indicated that 2-amino-4-methylpyridine acts as a competitive inhibitor with respect to the substrate L-arginine.[1]
-
-
Cell-Based NOS II Inhibition Assay:
-
Cell Line: Mouse RAW 264.7 macrophages are used.[1]
-
Procedure:
-
Cells are cultured in appropriate media.
-
NOS II expression is induced by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-gamma) overnight.[1]
-
The stimulated cells are then treated with various concentrations of 2-amino-4-methylpyridine.
-
After incubation, the concentration of nitrite in the cell culture supernatant is measured using the Griess assay as an indicator of NO production.[1]
-
The IC50 value is determined, representing the concentration of the inhibitor required to reduce cellular NO production by 50%.
-
-
In Vivo Experimental Protocols
-
LPS-Induced Endotoxemia Model in Rats:
-
Animal Model: Conscious, unrestrained rats are used to assess the systemic inhibition of NOS II.[1]
-
Procedure:
-
NOS II is induced by an intraperitoneal injection of LPS.
-
2-amino-4-methylpyridine is administered via different routes: intravenous (i.v.) infusion, subcutaneous (s.c.) injection, or oral (p.o.) gavage.[1]
-
Blood samples are collected over time.
-
Plasma levels of nitrate are measured as a biomarker for in vivo NOS II activity.
-
The dose required to inhibit the LPS-induced increase in plasma nitrate by 50% (ID50) is calculated.[1]
-
-
-
Assessment of NOS III Inhibition (Blood Pressure Model):
-
Animal Model: Untreated, conscious rats are used.[1]
-
Rationale: The endothelial isoform, NOS III (eNOS), plays a key role in regulating vascular tone and blood pressure. Inhibition of NOS III leads to vasoconstriction and an increase in mean arterial pressure. This physiological response is used as an in vivo marker for NOS III activity.
-
Procedure:
-
2-amino-4-methylpyridine is infused intravenously at increasing doses into untreated rats.[1]
-
Mean arterial pressure is continuously monitored.
-
The dose that causes a 50% increase in mean arterial pressure (ED50) is determined.[1]
-
The selectivity ratio is calculated by comparing the dose required to inhibit NOS III (ED50 for blood pressure increase) with the dose required to inhibit NOS II (ID50 for nitrate reduction).[1]
-
-
Visualizations: Pathways and Workflows
Diagrams help to visualize the complex biological and experimental processes involved.
Caption: NOS II inflammatory signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating NOS II inhibitors.
Conclusion
2-amino-4-methylpyridine is a highly potent inhibitor of murine NOS II in vitro, with an IC50 value in the single-digit nanomolar range.[1] Its potency against the human NOS II isoform is slightly reduced but remains significant.[1] The compound demonstrates good selectivity for NOS II over the constitutive isoforms NOS I and NOS III in recombinant enzyme assays.[1]
This potent in vitro activity translates effectively to in vivo models. The compound robustly inhibits LPS-induced NO production in rats when administered through intravenous, subcutaneous, and oral routes, although oral bioavailability is lower as indicated by the higher ID50 value.[1] Importantly, in vivo studies confirm its selectivity, showing that significantly higher doses are needed to inhibit NOS III (as measured by increases in blood pressure) than to inhibit NOS II.[1] Its selectivity of 6.9-fold is comparable to other known NOS II inhibitors like L-NIL and aminoguanidine.[1] The mechanism of action was determined to be competitive with the enzyme's natural substrate, L-arginine.[1]
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Amino-4-phenylpyridine Based Compounds
For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold serves as a cornerstone in the design of targeted kinase inhibitors. This guide offers an objective comparison of the cross-reactivity profiles of compounds based on the 2-amino-4-phenylpyridine and related aminopyridine structures, supported by experimental data. Understanding the selectivity of these compounds is paramount for developing safer and more effective therapeutics.
The 2-aminopyridine moiety is a privileged scaffold in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The addition of a phenyl group at the 4-position provides a vector for further chemical modification to enhance potency and modulate selectivity. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving absolute selectivity, leading to potential off-target effects. This guide summarizes available data on the cross-reactivity of this compound class and provides detailed experimental protocols for assessing kinase inhibition and selectivity.
Comparative Analysis of Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of various 2-aminopyridine-based compounds against their primary targets and a selection of off-target kinases. This data provides a snapshot of the selectivity profiles and highlights how structural modifications can influence cross-reactivity.
| Compound ID | Core Structure | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) / % Inhibition | Reference |
| Compound 1 | 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Wee1 | 250 | c-Src | 25 | [1] |
| Compound 2 | 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Wee1 | 150 | c-Src | 10 | [1] |
| Compound 10c | 2-Amino-4-(1,2,4-triazol)pyridine | EGFRL858R/T790M | 15 | (Not Specified) | (Not Specified) | [2] |
| Compound 11g | 2-Phenyl pyrimidine | BTK | 82.76% inhib. @ 100nM | (Not Specified) | (Not Specified) | [3] |
| Compound 8h | Aminopyrimidine | PLK4 | 6.7 | (Not Specified) | (Not Specified) | [4] |
Note: Direct, comprehensive cross-reactivity data for a wide panel of kinases for a single this compound based compound proved to be limited in the public domain. The table presents data from structurally related aminopyridine and aminopyrimidine compounds to illustrate the principles of kinase selectivity within this class.
Understanding the Structural Basis of Selectivity
Structure-activity relationship (SAR) studies on 2-aminopyridine derivatives reveal that modifications at several key positions can significantly impact their selectivity profile.
-
The 2-Amino Group: This group is crucial for hinge-binding. Substitutions on this amine can disrupt this primary interaction and generally lead to a loss of potency.
-
The 4-Phenyl Group: Modifications on this phenyl ring can be used to probe deeper into the ATP-binding pocket. The nature and position of substituents can either enhance interactions with the target kinase or create steric clashes with off-target kinases, thereby influencing selectivity.
-
Other Positions on the Pyridine Ring: Substitutions at other positions, such as the 5- and 6-positions, can also modulate the electronic properties and conformation of the inhibitor, further refining its binding profile.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for key experiments used to determine cross-reactivity.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KinomeScan™ (DiscoverX) - A Competitive Binding Assay Platform
This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Principle:
-
Kinases are tagged with a proprietary DNA tag and immobilized on a solid support.
-
The test compound and the immobilized ligand are incubated with the kinase.
-
The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
-
A lower amount of bound kinase indicates stronger competition from the test compound.
General Workflow:
-
A solution of the test compound is prepared at a specified concentration (e.g., 10 µM).
-
The compound is screened against a large panel of human kinases (e.g., over 450 kinases).
-
The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding.
-
Follow-up dose-response curves can be generated for hits to determine the dissociation constant (Kd).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Caption: General workflow for the KinomeScan™ competitive binding assay.
Caption: On-target vs. off-target inhibition of a signaling pathway.
Conclusion
The this compound scaffold and its derivatives remain a promising foundation for the development of novel kinase inhibitors. While achieving absolute selectivity is a formidable challenge, a thorough understanding of the structure-activity relationships governing cross-reactivity is essential. By employing comprehensive screening strategies, such as broad kinase panels, and by carefully designing compounds to exploit subtle differences in the ATP-binding pockets of various kinases, researchers can optimize the selectivity profiles of these inhibitors. This data-driven approach will ultimately lead to the development of safer and more effective targeted therapies for a range of diseases.
References
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Fluorescent Quantum Yield of Aminopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent quantum yield of aminopyridine derivatives against other common fluorescent probes. The data presented is compiled from peer-reviewed literature and is intended to aid in the selection of appropriate fluorescent tools for research and drug development applications. Detailed experimental protocols are provided to support the reproducibility of the cited data.
Introduction to Aminopyridine Fluorescence
Aminopyridine derivatives are a class of heterocyclic compounds that have garnered interest in various fields, including neuroscience and cell biology, due to their fluorescent properties and biological activities. The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a critical parameter for assessing the performance of a fluorescent probe. A higher quantum yield generally translates to a brighter signal, which is advantageous for imaging and sensing applications. This guide will focus on the quantum yields of 2-, 3-, and 4-aminopyridine and their derivatives, providing a comparative analysis with other established fluorescent probes.
Comparative Analysis of Quantum Yields
The fluorescent quantum yield of aminopyridine derivatives is influenced by their chemical structure, including the position of the amino group and the presence of other substituents, as well as the solvent environment.
Aminopyridine Derivatives
Unsubstituted 2-aminopyridine is a known fluorophore, and its derivatives have been synthesized and studied for their fluorescence properties. For instance, a series of 2-amino-6-phenylpyridine-3,4-dicarboxylate derivatives have been shown to exhibit quantum yields ranging from 0.02 to 0.44 in ethanol, depending on the substituents on the amino and phenyl groups[1]. The parent 2-aminopyridine itself has a reported quantum yield of 0.643 in 1M H2SO4[2]. Information on the quantum yields of 3-aminopyridine and 4-aminopyridine is less prevalent in recent literature, with older studies suggesting that the 2- and 3-isomers can have high quantum yields in acidic solutions.
Table 1: Fluorescent Quantum Yields of Selected Aminopyridine Derivatives
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| 2-Aminopyridine | 1M H2SO4 | 0.643 | [2] |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 0.34 | [1] |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 0.44 | [1] |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 0.31 | [1] |
| Diethyl 2-(tert-butylamino)-6-(4-(trifluoromethyl)phenyl)pyridine-3,4-dicarboxylate | Ethanol | 0.27 | [1] |
| Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | Ethanol | 0.22 | [1] |
| Diethyl 2-(tert-butylamino)-6-(n-octyl)pyridine-3,4-dicarboxylate | Ethanol | 0.02 | [1] |
| Azido-aminopyridine derivative (pre-click) | Ethanol/Water (1:1) | 0.03 | [1] |
| Triazole-aminopyridine derivative (post-click with phenylacetylene) | Ethanol/Water (1:1) | 0.35 | [1] |
| Triazole-aminopyridine derivative (post-click with propynol) | Ethanol/Water (1:1) | 0.43 | [1] |
Alternative Fluorescent Probes
For context, the quantum yields of several widely used fluorescent probes in neuroscience and cell imaging are presented in Table 2. These probes include voltage-sensitive dyes and potassium ion indicators, which are particularly relevant given the role of 4-aminopyridine as a potassium channel blocker. It is important to note that the performance of many modern fluorescent sensors is often reported as the change in fluorescence intensity (ΔF/F) upon binding to their target or in response to a change in membrane potential, rather than a static quantum yield value. However, the intrinsic brightness of the fluorescent state is still governed by its quantum yield.
Table 2: Fluorescent Quantum Yields of Alternative Probes
| Probe Class | Specific Probe | Quantum Yield (Φ) | Application Context |
| Coumarin Derivatives | Coumarin 1 | 0.63 (in ethanol) | General purpose blue fluorophore |
| BODIPY Dyes | BODIPY FL | ~0.9 (in methanol) | General purpose green fluorophore |
| Fluorescein Derivatives | Fluorescein | 0.95 (in 0.1M NaOH) | Common green fluorophore, pH-sensitive |
| Rhodamine Derivatives | Rhodamine B | 0.31 (in ethanol) | Common red fluorophore |
| Nuclear Stains | DAPI (bound to DNA) | ~0.9 | Staining cell nuclei |
| Voltage-Sensitive Dyes | VoltageFluors (VF Dyes) | Variable (change upon depolarization) | Neuronal imaging, membrane potential |
| Potassium Ion Indicators | Genetically Encoded K+ Indicators (GEPOs) | Variable (change upon K+ binding) | Imaging potassium ion dynamics |
| Potassium-binding Benzofuran Isophthalate (PBFI) | PBFI (K+-bound) | Not explicitly stated, lower than Na+ indicator | Ratiometric K+ imaging |
| Sodium Green | Sodium Green (Na+-bound) | 0.2 | Na+ imaging |
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure. The relative method, which compares the fluorescence of a sample to a well-characterized standard, is the most commonly used approach.
Relative Quantum Yield Determination
Principle: The quantum yield of an unknown sample (Φ_s) can be calculated relative to a standard with a known quantum yield (Φ_std) using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s^2 / n_std^2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and std refer to the sample and the standard, respectively.
Materials:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).
-
Spectroscopic grade solvents.
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope (gradient) of the linear fit for both the sample and the standard.
-
Calculate the quantum yield of the sample using the equation above, substituting the ratio of the integrated intensities (I_s / I_std) with the ratio of the gradients (Grad_s / Grad_std).
Diagram of the experimental workflow for relative quantum yield determination:
Caption: Workflow for relative fluorescence quantum yield determination.
Application Context: Neuronal Signaling
4-aminopyridine is a known blocker of voltage-gated potassium channels. This activity makes it a valuable tool in neuroscience research to study neuronal excitability and synaptic transmission. By blocking potassium efflux, 4-aminopyridine prolongs the duration of the action potential, thereby increasing the influx of calcium at the presynaptic terminal and enhancing neurotransmitter release. This mechanism of action provides a relevant context for comparing aminopyridine-based fluorophores to other probes used in neuroscience, such as voltage-sensitive dyes and ion indicators.
Diagram of 4-Aminopyridine's effect on a presynaptic neuron:
Caption: Mechanism of 4-aminopyridine action on neuronal signaling.
Logical Comparison of Probe Characteristics
The choice of a fluorescent probe depends on a variety of factors beyond just quantum yield. The following diagram provides a logical comparison of key performance characteristics for aminopyridine derivatives versus alternative probes used in cellular imaging.
Caption: Comparison of key characteristics for fluorescent probes.
Conclusion
Aminopyridine derivatives represent a versatile class of fluorophores with quantum yields that can be competitive with some established fluorescent probes. Their performance is highly dependent on their substitution pattern, offering opportunities for chemical tuning to optimize their fluorescent properties for specific applications. While specialized probes like genetically encoded voltage and ion sensors offer superior target specificity and sensitivity for certain applications in neuroscience, the smaller size and good photostability of aminopyridine derivatives make them valuable tools, particularly when direct chemical labeling is desired. The selection of an appropriate fluorescent probe should, therefore, be guided by a careful consideration of the specific experimental requirements, including the desired brightness, targetability, and the biological question being addressed.
References
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-phenylpyridine Analogs
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-Amino-4-phenylpyridine analogs, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. We delve into their structure-activity relationships (SAR), offering a clear overview of how chemical modifications influence their efficacy as inhibitors of key biological targets such as kinases and G-protein coupled receptors.
The 2-aminopyridine moiety is a versatile and valuable pharmacophore in drug discovery, known for its ability to form key interactions with biological targets.[1] When combined with a 4-phenyl substituent, it creates a foundational structure that has been extensively explored for the development of novel therapeutics. This guide synthesizes data from multiple studies to present a clear comparison of these analogs, focusing on their inhibitory activities against various enzymes and receptors.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative structure-activity relationship data for this compound analogs and related derivatives, categorized by their biological targets.
Table 1: SAR of 2-Acylamino-4,6-diphenylpyridine Derivatives as GPR54 Antagonists
| Compound ID | R Group (Acylamino) | IC50 (nM) |
| 9l | Not specified in abstract | 3.7 |
Data sourced from a study on novel GPR54 antagonists, highlighting the potency of 2-acylamino-4,6-diphenylpyridine derivatives.[2]
Table 2: SAR of 6-Substituted 2-Amino-4-methylpyridine Analogs as iNOS Inhibitors
| Compound ID | Substitution at 6-position | iNOS IC50 (nM) |
| 1 | H | Potent |
| 2 | Alkyl | 28 |
| 9 | 2-Fluoropropyl | Same as 2 |
| 24 | Alkene | Diminished potency |
This table illustrates the impact of substitutions at the 6-position of the pyridine ring on the inhibitory activity against inducible nitric oxide synthase (iNOS).[3]
Table 3: SAR of 2-Amino-4-(1-piperidine) Pyridine Derivatives as ALK/ROS1 Inhibitors
| Compound ID | Modifications | H3122 (ALK) IC50 (µM) | HCC78 (ROS1) IC50 (µM) | ALK L1196M IC50 (nM) | ROS1 G2032R IC50 (nM) |
| 2e | Representative compound | 6.27 | 10.71 | 41.3 | 104.7 |
| Crizotinib | Reference drug | Comparable to 2e | Comparable to 2e | ~82.6 | 643.5 |
This data highlights the potential of 2-amino-4-(1-piperidine) pyridine derivatives to overcome crizotinib resistance in ALK and ROS1 kinases.[4][5]
Table 4: SAR of 2-Aminopyridine Derivatives as JAK2 Inhibitors
| Compound ID | Modifications | JAK2 IC50 (nM) | Selectivity over JAK1 | Selectivity over JAK3 |
| 21b | Based on Crizotinib lead | 9 | 276-fold | 184-fold |
A novel class of 2-aminopyridine derivatives demonstrating potent and selective inhibition of Janus kinase 2 (JAK2).[6]
Key Experimental Protocols
A detailed understanding of the methodologies used to generate the activity data is crucial for its correct interpretation and for designing future experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory activity of compounds against protein kinases like ALK, ROS1, and JAK2.
-
Enzyme and Substrate Preparation: The purified recombinant kinase is diluted in a kinase buffer. A specific peptide substrate for the kinase is also prepared in the same buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.
-
Reaction Initiation: The kinase, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., with [γ-³²P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of the compounds on the growth of cancer cell lines that are dependent on the activity of the target kinase.
-
Cell Seeding: Cancer cells (e.g., H3122 for ALK, HCC78 for ROS1) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement: The number of viable cells is determined using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each compound concentration. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound analogs and a typical workflow for SAR studies.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Caption: Simplified kinase signaling pathways targeted by this compound analogs.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-phenylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Amino-4-phenylpyridine, a compound that, while specific data is limited, should be handled as hazardous waste based on the profiles of structurally similar aminopyridine derivatives. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on the hazard profiles of related compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Skin Protection: A fully buttoned laboratory coat and appropriate footwear.
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal service.[2][3] Under no circumstances should this chemical be discarded down the drain or in regular solid waste.[4][5]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and an approximate concentration and quantity.
-
-
Segregation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not exceed the storage time or quantity limits for hazardous waste as defined by your local regulations.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Thoroughly clean the spill area.
-
Hazard Summary and Quantitative Data
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1][2][3] |
| Acute Toxicity (Dermal) | Toxic or harmful in contact with skin. | [1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][2] |
| Target Organ Toxicity | May cause respiratory irritation. | [1][2] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [2] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the critical steps from waste generation to final disposal, emphasizing safety and compliance at each stage.
References
- 1. fishersci.com [fishersci.com]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. lobachemie.com [lobachemie.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2-Amino-4-phenylpyridine
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 2-Amino-4-phenylpyridine in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals. The information is compiled from safety data sheets (SDS) of this compound and structurally similar compounds.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 60781-83-1
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are common, but butyl rubber may offer better protection for pyridine compounds. Double gloving is recommended for optimal protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, to protect against splashes and contamination. |
| Protective Clothing | Wear suitable protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
| Respirator | If a fume hood is not available or ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. |
Handling and Storage
Safe Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][3]
-
Avoid formation of dust and aerosols.[2]
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
First Aid Measures
Immediate action is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][3] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear full PPE.[1] Use an absorbent material like sand or vermiculite to contain the spill.[3]
-
Clean Up: Carefully sweep or scoop up the spilled material and place it into a sealed, labeled container for disposal.[2] Avoid generating dust.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
This material and its container must be disposed of as hazardous waste.
Workflow Diagrams
The following diagrams illustrate the procedural flow for handling and emergency response.
Caption: Safe Handling Workflow Diagram.
Caption: Emergency Spill Response Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
